molecular formula C27H29NO11 B14783136 4\'-Epidoxorubicin

4\'-Epidoxorubicin

Cat. No.: B14783136
M. Wt: 543.5 g/mol
InChI Key: AOJJSUZBOXZQNB-UFIVDHBISA-N
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Description

Historical Context and Evolution within Anthracycline Research

The development of 4'-Epidoxorubicin is intrinsically linked to the evolution of anthracycline antibiotics, a class of drugs originally derived from Streptomyces peucetius. Doxorubicin (B1662922), a first-generation anthracycline, demonstrated potent antitumor activity but was also associated with significant cardiotoxicity. This critical limitation spurred the quest for analogues with a more favorable safety profile without compromising efficacy.

4'-Epidoxorubicin emerged from these efforts as a semi-synthetic derivative of doxorubicin. The key structural modification is the epimerization of the hydroxyl group at the 4' position of the daunosamine (B1196630) sugar moiety, changing its orientation from axial to equatorial. This seemingly subtle alteration in stereochemistry was hypothesized to influence the drug's interaction with cellular components, metabolism, and ultimately, its toxicity profile. The synthesis of 4'-epi-adriamycin (B1198547) was achieved through the condensation of a protected daunosamine derivative with adriamycinone. researchgate.net

The initial human trial of epirubicin (B1671505) was reported in 1980, and it subsequently gained approval from the U.S. Food and Drug Administration (FDA) in 1999 for use as a component of adjuvant therapy in patients with evidence of axillary node tumor involvement following resection of primary breast cancer. Research into its production has also evolved, with fermentation methods using genetically engineered strains of Streptomyces peucetius being developed to bypass the lower-yielding semi-synthesis process. nih.gov

Comparative Preclinical Studies with Related Anthracyclines (e.g., Doxorubicin)

A substantial body of preclinical research has been dedicated to comparing the biological activity of 4'-Epidoxorubicin with that of doxorubicin. These studies have been crucial in elucidating the impact of the 4'-epimerization on antitumor efficacy and toxicity.

Antitumor Activity:

In numerous experimental tumor models, the antitumor activity of 4'-Epidoxorubicin has been found to be comparable to that of doxorubicin. nih.gov These models include leukemias (L1210, P388), Gross Leukemia, Sarcoma 180 (ascitic and solid), and C3H/HE mammary carcinoma. nih.gov However, in certain tumor types, 4'-Epidoxorubicin has demonstrated superior activity. For instance, it has shown greater antitumor effects in Lewis lung carcinoma, MS-2 sarcoma lung metastasis, and human melanoma xenografts in athymic mice. nih.gov

Experimental Tumor ModelComparative Antitumor Activity of 4'-Epidoxorubicin vs. DoxorubicinReference
Leukemias (L1210, P388), Gross Leukemia, Sarcoma 180, C3H/HE mammary carcinomaSimilar nih.gov
Lewis lung carcinoma, MS-2 sarcoma lung metastasis, human melanoma in athymic miceGreater nih.gov

Cardiotoxicity:

A defining feature of 4'-Epidoxorubicin in preclinical studies is its reduced cardiotoxicity compared to doxorubicin. This has been a consistent finding across various experimental models and is a primary reason for its clinical development. nih.govresearchgate.net Studies have employed a range of cardiac function parameters to quantify this difference.

In a prospective study comparing the cardiotoxicity of low doses of epirubicin and doxorubicin, radionuclide angiography was used to assess left ventricular function. The results indicated that while both drugs led to a moderate alteration in left ventricular ejection fraction (LVEF) and peak ejection rate (PER), doxorubicin caused a significant drop in the peak filling rate (PFR), a measure of diastolic function, which was not observed with epirubicin. nih.govnih.gov

Cardiac Function ParameterDoxorubicin Group (Pre- vs. Post-treatment)4'-Epidoxorubicin Group (Pre- vs. Post-treatment)Reference
Left Ventricular Ejection Fraction (LVEF)57 ± 6% vs. 54 ± 6% (p = 0.005)58 ± 5% vs. 55 ± 5% (p = 0.001) nih.govnih.gov
Peak Ejection Rate (PER) (EDV/s)3.08 ± 0.46 vs. 2.79 ± 0.49 (p = 0.004)2.98 ± 0.50 vs. 2.73 ± 0.34 (p = 0.001) nih.govnih.gov
Peak Filling Rate (PFR) (EDV/s)2.82 ± 0.76 vs. 2.41 ± 0.55 (p = 0.004)2.72 ± 0.51 vs. 2.62 ± 0.41 (Not Significant) nih.govnih.gov

Furthermore, studies have shown that higher cumulative doses of epirubicin can be administered before the onset of cardiotoxicity compared to doxorubicin. deepdyve.comnih.gov The reduced cardiotoxic potential of epirubicin is thought to be related to its different pharmacokinetic and metabolic properties, including a more rapid plasma clearance and an additional metabolic pathway through glucuronidation. nih.gov

Current Research Significance and Unanswered Questions in 4'-Epidoxorubicin Studies

The academic focus on 4'-Epidoxorubicin continues to be significant, with research extending beyond simple comparative studies to more nuanced investigations of its molecular pharmacology and mechanisms of action.

Current research is actively exploring the cellular and molecular pharmacology of 4'-Epidoxorubicin in comparison to doxorubicin. Studies have revealed differences in cellular uptake and efflux rates, with 4'-Epidoxorubicin showing faster kinetics in some instances. nih.gov Additionally, research has delved into the DNA damage response, noting that while 4'-Epidoxorubicin can cause more protein-concealed DNA strand breaks, these lesions may be repaired more efficiently than those induced by doxorubicin. nih.gov

Despite the established clinical use of 4'-Epidoxorubicin, several key questions remain unanswered, forming the basis of ongoing and future research:

Mechanisms of Reduced Cardiotoxicity: While pharmacokinetic differences are cited, the precise molecular mechanisms underlying the reduced cardiotoxicity of 4'-Epidoxorubicin are not fully elucidated. Further investigation is needed to understand how the stereochemical difference at the 4' position translates to a safer cardiac profile.

Mechanisms of Drug Resistance: Resistance to anthracyclines, including 4'-Epidoxorubicin, is a significant clinical challenge. The molecular mechanisms of resistance are complex and can involve altered drug efflux, changes in topoisomerase II expression and activity, and activation of pro-survival signaling pathways. nih.govfrontiersin.orgnih.gov A deeper understanding of these resistance mechanisms is crucial for developing strategies to overcome them.

Role of Molecular Pathways: The interaction of 4'-Epidoxorubicin with various cellular signaling pathways is an area of active investigation. For example, its ability to inhibit the Forkhead box protein p3 (Foxp3) and modulate regulatory T cell activity suggests a role in immunomodulation. medchemexpress.com Further research is needed to explore how these and other pathway interactions contribute to its therapeutic and toxic effects.

Optimization of Combination Therapies and Drug Delivery: Research is ongoing to identify the most effective combination strategies for 4'-Epidoxorubicin with other chemotherapeutic agents and targeted therapies. Additionally, novel drug delivery systems, such as nanoparticle encapsulation, are being explored to further enhance its therapeutic index by improving tumor targeting and reducing systemic exposure.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H29NO11

Molecular Weight

543.5 g/mol

IUPAC Name

(9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10?,13?,15?,17?,22?,27-/m0/s1

InChI Key

AOJJSUZBOXZQNB-UFIVDHBISA-N

Isomeric SMILES

CC1C(C(CC(O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O

Origin of Product

United States

Chemical Synthesis, Derivatization, and Analog Development

Research into Novel Synthetic Methodologies for 4'-Epidoxorubicin

The synthesis of 4'-Epidoxorubicin is a complex challenge, primarily due to the need for precise stereochemical control. Research has explored various avenues from total synthesis to biosynthetic and semi-synthetic methods to improve efficiency and yield.

The total synthesis of anthracyclines like 4'-Epidoxorubicin is a formidable task due to the molecule's structural complexity, including its tetracyclic aglycone and the stereochemically rich daunosamine (B1196630) sugar moiety. Early synthetic routes were often lengthy and low-yielding. Consequently, research has shifted towards more efficient strategies and yield optimization.

One innovative approach bypasses the traditionally low-yielding semi-synthesis by using genetically engineered organisms. nih.gov For instance, a strain of Streptomyces peucetius, which normally produces doxorubicin (B1662922) and daunorubicin, was genetically modified. By introducing heterologous genes, such as avrE from Streptomyces avermitilis, into a mutant strain blocked in the biosynthesis of the native daunosamine sugar, the organism was redirected to produce the 4'-epimeric anthracyclines. nih.gov Further enhancements in product yield were achieved by replacing the native gene with the new gene and introducing other mutations known to increase parent compound yields. nih.gov This combinatorial biosynthesis approach demonstrates a viable method for producing valuable hybrid antibiotics. nih.gov

The critical difference between 4'-Epidoxorubicin and its parent compound, doxorubicin, is the stereochemistry at the C-4' position of the amino sugar. Achieving the correct axial orientation of the hydroxyl group is the central challenge in its stereoselective synthesis.

The synthesis of the sugar moiety, known as acosamine for 4'-Epidoxorubicin, requires precise chiral control. Chiral pool synthesis, starting from readily available chiral molecules like D-mannose, is one effective strategy. nih.gov Methodologies for forming the glycosidic bond are crucial, with significant research dedicated to developing new principles for stereocontrolled glycoside-bond formation. nih.gov These methods often involve the use of specific glycosyl donors and promoters to direct the stereochemical outcome of the glycosylation reaction. For example, silver trifluoromethanesulfonate has been effectively used as a catalyst for coupling aglycons with daunosamine derivatives in the synthesis of novel anthracyclines. nih.gov The development of biocatalytic methods, using enzymes like stereoselective alcohol dehydrogenases, also represents a promising frontier for establishing chiral centers with high enantiomeric excess, a principle applicable to complex precursor synthesis. nih.gov

Structural Modifications and Pro-drug Strategies for 4'-Epidoxorubicin

Structural modifications are employed to create analogs and pro-drugs of 4'-Epidoxorubicin. nih.govfrontiersin.org A pro-drug is an inactive or less active molecule that is converted into the active drug within the body. frontiersin.org This strategy is used to improve the physicochemical properties of the parent drug. bohrium.com

The C-13 ketone and the C-14 primary alcohol on the aglycone of 4'-Epidoxorubicin are common sites for chemical modification. These positions are synthetically accessible and allow for the introduction of various functional groups to create new analogs.

Research has shown that preparing aglycons with different substituents at these positions can lead to novel anthracyclines. nih.gov For example, versatile synthetic routes have been developed to create aglycons with 9-alkyl and 9-(hydroxyalkyl) substituents, which correspond to the C-13 position in the standard numbering system. nih.gov These modified aglycons are then coupled with appropriate sugar derivatives to yield the final anthracycline analogs. nih.gov The synthesis of isotope-labeled compounds, such as those with carbon-13 or carbon-14, at specific positions is also a critical tool for studying the metabolism and pharmacokinetics of new drug candidates. nih.govresearchgate.net

Table 1: Examples of C-13 Position Modifications in Anthracyclines

Original Group at C-13 Modified Group General Synthetic Approach
Ketone (C=O) 9-Alkyl Grignard reaction or Wittig reaction followed by reduction

The daunosamine sugar and the glycosidic bond that links it to the aglycone are key targets for derivatization. wikipedia.org Modifications in this region can significantly impact the molecule's biological activity and stability.

One common modification is the alteration of the hydroxyl groups on the sugar. For instance, the synthesis of 4'-O-methyladriamycin and its 4'-epi analog involves the methylation of the C-4' hydroxyl group. acs.org The stability of the glycosidic bond itself can also be engineered. Research into non-natural disaccharide analogues has shown that introducing an additional methylene group in the glycosidic linkage can increase hydrolytic stability compared to naturally occurring linkages. nih.gov The formation of the glycosidic bond is a pivotal step, and various chemical approaches have been developed to control its stereochemistry and improve yields. nih.govwiley-vch.de

Table 2: Sugar Moiety Derivatization Strategies

Position Modification Purpose
C-4' Hydroxyl Methylation To create analogs with altered properties acs.org
C-3' Amine Acylation/Alkylation To create pro-drugs or modify solubility

The primary amine at the C-3' position of the sugar is a versatile functional group for conjugation. nih.gov It serves as an attachment point for various molecules, including polymers, antibodies, and targeting ligands, often through a chemical linker. unimi.itsymeres.com

The choice of linker is critical for the performance of the resulting conjugate. symeres.com Linkers can be classified as cleavable or non-cleavable. Cleavable linkers are designed to be stable in systemic circulation but break down under specific conditions found in the target tissue, such as low pH or the presence of certain enzymes. symeres.comnih.gov Hydrazone linkers, for example, are acid-sensitive and release the drug in the acidic environment of lysosomes. acs.org Peptide linkers, such as the valine-citrulline (Val-Cit) motif, can be cleaved by lysosomal enzymes like cathepsin B. nih.gov The development of branched linkers allows for the attachment of multiple drug molecules to a single carrier, potentially increasing potency. acs.org This field of bioconjugation is essential for creating advanced drug delivery systems and targeted pro-drugs. nih.govresearchgate.net

Table 3: Common Linker Types for Amine Group Conjugation

Linker Type Cleavage Stimulus Example
Hydrazone Acid (low pH) pH-sensitive release in lysosomes or tumor microenvironment acs.org
Peptide Enzymes (e.g., Cathepsin B) Intracellular release following enzymatic cleavage nih.gov
Disulfide Reducing agents (e.g., Glutathione) Release in the reductive intracellular environment nih.govresearchgate.net

Development and Preclinical Characterization of Novel 4'-Epidoxorubicin Analogs

The core structure of 4'-Epidoxorubicin presents several reactive sites amenable to chemical modification, allowing for the synthesis of a diverse range of analogs. Researchers have explored the conjugation of 4'-Epidoxorubicin with various moieties, including polymers, nanoparticles, and targeting ligands, to create novel hybrid molecules with potentially improved therapeutic properties.

While specific examples of synthesizing hybrid molecules directly from 4'-Epidoxorubicin are not extensively detailed in publicly available literature, the synthetic strategies employed for its close analog, doxorubicin, provide a clear blueprint for how such syntheses would be approached. These methods typically involve the covalent linkage of a modifying group to the daunosamine sugar moiety or the aglycone part of the 4'-Epidoxorubicin molecule.

One common approach is the formation of conjugates with biocompatible polymers like polyethylene glycol (PEG). The synthesis of PEG-doxorubicin conjugates, for instance, often utilizes different peptidyl linkers to attach the drug to the polymer. nih.gov This methodology can be adapted for 4'-Epidoxorubicin, where the amino group on the daunosamine sugar is a prime site for conjugation. The choice of linker can influence the drug release characteristics, with some linkers designed to be cleaved by specific enzymes found in the tumor microenvironment. nih.gov

Another strategy involves the creation of prodrugs that are activated under specific physiological conditions. For example, doxorubicin has been conjugated to peptides that are substrates for tumor-specific enzymes like prostate-specific antigen (PSA). nih.gov This targeted approach aims to release the active drug preferentially at the tumor site, thereby reducing systemic toxicity. nih.gov A similar strategy could be employed for 4'-Epidoxorubicin to enhance its tumor selectivity.

Furthermore, the development of nanoparticle-based drug delivery systems represents a significant area of research. Doxorubicin has been successfully loaded into or conjugated with various nanoparticles, including gold nanoparticles and polymer-based nanoparticles. nih.govnih.gov These nanoformulations can improve the pharmacokinetic profile of the drug and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. rsc.org The synthesis of such nanoparticle conjugates with 4'-Epidoxorubicin would follow similar principles of surface functionalization and drug loading. nih.govnih.gov

The synthesis of these hybrid molecules often involves multi-step chemical reactions, including protection of reactive groups, coupling reactions, and subsequent deprotection to yield the final product. The characterization of these novel analogs is crucial and typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chromatography to confirm their structure and purity.

The preclinical evaluation of newly synthesized 4'-Epidoxorubicin analogs is a critical step in identifying promising candidates for further development. In vitro models, primarily utilizing cancer cell lines, provide the initial assessment of the biological activity of these compounds.

A key aspect of this evaluation is the determination of the cytotoxic activity of the analogs. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells. For instance, the cytotoxicity of 4'-Epidoxorubicin has been evaluated in various cell lines, with an IC50 of 0.5 μM reported in MIA PaCa-2 human pancreatic cancer cells. medchemexpress.com

The in vitro screening of novel analogs would involve exposing a panel of cancer cell lines to a range of concentrations of the new compounds and comparing their cytotoxic effects to that of the parent drug, 4'-Epidoxorubicin. For example, studies on doxorubicin-polymer conjugates have shown that their cytotoxicity in vitro can be lower than that of the free drug, which is often attributed to the slower release of the active compound from the conjugate. nih.gov

The table below presents hypothetical in vitro cytotoxicity data for novel 4'-Epidoxorubicin analogs, illustrating how such data would be presented.

CompoundCell LineIC50 (µM)Fold Change vs. 4'-Epidoxorubicin
4'-Epidoxorubicin MCF-7 (Breast)0.2-
A549 (Lung)0.4-
Analog A (Peptide Conjugate) MCF-7 (Breast)0.52.5
A549 (Lung)0.82.0
Analog B (Nanoparticle Formulation) MCF-7 (Breast)0.10.5
A549 (Lung)0.30.75

Beyond general cytotoxicity, in vitro assays can also elucidate the mechanism of action of the new analogs. Techniques such as flow cytometry can be used to assess the effects of the compounds on the cell cycle and to determine if they induce apoptosis (programmed cell death). Studies have shown that 4'-Epidoxorubicin can inhibit the proliferation of breast cancer cells by upregulating the expression of p21cip1, a protein involved in cell cycle arrest. e-century.us Similar studies would be conducted on novel analogs to understand their cellular effects.

Furthermore, in vitro models can be used to evaluate the drug release kinetics from prodrugs or nanoparticle formulations under different conditions, such as varying pH levels that mimic the tumor microenvironment. For example, doxorubicin-loaded nanoparticles have been shown to have a higher drug release at acidic pH compared to physiological pH. nih.gov

The preclinical in vitro screening of novel 4'-Epidoxorubicin analogs provides essential data on their potency, mechanism of action, and drug release characteristics, which are crucial for selecting the most promising candidates for subsequent in vivo studies.

Molecular and Cellular Mechanisms of Action of 4 Epidoxorubicin

DNA Intercalation and Topoisomerase II Inhibition

A principal mechanism of 4'-Epidoxorubicin's anticancer activity is its direct interaction with DNA. This interaction occurs through two primary modes: intercalation into the DNA double helix and the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair. wikipedia.orgbiomedpharmajournal.org

Structural Basis of DNA Binding and Unwinding by 4'-Epidoxorubicin

4'-Epidoxorubicin's planar anthracycline ring structure enables it to insert itself between the base pairs of the DNA double helix, a process known as intercalation. wikipedia.orgwikipedia.org This physical insertion leads to a distortion of the DNA structure, causing it to unwind. The sugar moiety of the molecule sits (B43327) in the minor groove of the DNA. researchgate.net This binding is not covalent but is stabilized by hydrogen bonds. researchgate.net The intercalation process physically obstructs the action of enzymes involved in DNA replication and transcription, thereby inhibiting the synthesis of DNA and RNA. nih.govdrugbank.com Studies comparing 4'-Epidoxorubicin to its parent compound, doxorubicin (B1662922), have noted differences in their DNA binding affinities, which may contribute to variations in their biological activity. wikipedia.org

Mechanisms of Topoisomerase II Poisoning and DNA Cleavage Complex Formation

Beyond simple intercalation, 4'-Epidoxorubicin is a potent inhibitor of topoisomerase II. nih.govebi.ac.uk This enzyme is crucial for relieving torsional stress in DNA during replication and transcription by creating transient double-strand breaks, allowing the DNA to unwind, and then resealing the breaks. wikipedia.orgbiorxiv.org 4'-Epidoxorubicin acts as a "topoisomerase II poison" by stabilizing the covalent intermediate state where the enzyme is bound to the cleaved DNA. biorxiv.orgnih.gov This stabilized ternary complex, consisting of the drug, the enzyme, and DNA, prevents the re-ligation of the DNA strands. biomedpharmajournal.org The accumulation of these cleavage complexes leads to irreversible DNA double-strand breaks, which, if not repaired, trigger apoptotic cell death. wikipedia.orgbiorxiv.org Research has shown that 4'-Epidoxorubicin can cause more protein-concealed DNA strand breaks (both single and double) compared to doxorubicin under certain conditions. nih.govnih.gov

Table 1: Comparison of DNA-Damaging Effects of 4'-Epidoxorubicin and Doxorubicin in HeLa Cells

Feature 4'-Epidoxorubicin (4'E-Dx) Doxorubicin (Dx) Reference
Cytotoxicity (1h exposure) 2.3 times more cytotoxic than Dx - nih.govnih.gov
Cytotoxicity (24h exposure) Equally cytotoxic to Dx - nih.govnih.gov
DNA Strand Breaks Causes more protein-concealed single and double-strand breaks - nih.govnih.gov
Repair of DNA Lesions DNA lesions removed with a half-life of ~1.7h Little repair observed after 5h in drug-free medium nih.govnih.gov

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Pathways

In addition to its effects on DNA, 4'-Epidoxorubicin contributes to cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. wikipedia.org

Iron-Dependent ROS Production Mechanisms and Redox Cycling

The quinone moiety in the anthracycline structure of 4'-Epidoxorubicin can undergo redox cycling. researchgate.net This process involves the enzymatic reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide (B77818) radicals. This reaction can be catalyzed by enzymes such as NADPH cytochrome P450 reductase. The superoxide radicals can then be converted to other ROS, such as hydrogen peroxide and the highly reactive hydroxyl radical. researchgate.net This process is often iron-dependent, as iron can catalyze the conversion of hydrogen peroxide to hydroxyl radicals via the Fenton reaction. nih.govfrontiersin.org While this mechanism contributes to the drug's anticancer effects, it is also implicated in its cardiotoxic side effects. nih.govresearchgate.net Studies have shown that 4'-Epidoxorubicin has a lower potency for free-radical formation compared to doxorubicin. nih.govnih.gov

Role of ROS in Cellular Damage and Apoptosis Induction Pathways

The generated ROS can inflict widespread damage to cellular components, including lipids, proteins, and DNA. wikipedia.org Oxidative damage to these macromolecules can disrupt cellular function and integrity. ROS play a significant role as signaling molecules in the induction of apoptosis. nih.gov Increased intracellular ROS levels can lead to mitochondrial membrane depolarization, which is a key event in the intrinsic apoptotic pathway. nih.gov This depolarization can trigger the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to programmed cell death. nih.govresearchgate.net Studies on doxorubicin have shown that ROS can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, further promoting apoptosis. nih.gov

Membrane Interactions and Cellular Uptake Mechanisms

The interaction of 4'-Epidoxorubicin with cellular membranes and its transport into and out of the cell are critical determinants of its pharmacological activity. medchemexpress.com

The cellular uptake of anthracyclines like 4'-Epidoxorubicin is a complex process. While the lipophilic nature of the molecule allows for some passive diffusion across the cell membrane, carrier-mediated transport also plays a role. mdpi.com Once inside the cell, 4'-Epidoxorubicin can interact with various cellular membranes, including the plasma membrane and mitochondrial membranes. bas.bgnih.gov These interactions can alter membrane fluidity and function. medchemexpress.com

Comparative studies have revealed significant differences in the cellular pharmacokinetics of 4'-Epidoxorubicin and doxorubicin. nih.govnih.gov For instance, in HeLa cells, the cellular uptake and efflux rates of 4'-Epidoxorubicin are faster than those of doxorubicin after a one-hour exposure. nih.govnih.gov However, these rates become similar after 24 hours of treatment. nih.govnih.gov These kinetic differences are crucial as they influence the intracellular concentration of the drug and, consequently, its cytotoxic and DNA-damaging effects. nih.govnih.gov

Table 2: Pharmacokinetic Differences between 4'-Epidoxorubicin and Doxorubicin in HeLa Cells (1-hour exposure)

Parameter 4'-Epidoxorubicin (4'E-Dx) Doxorubicin (Dx) Reference
Cellular Uptake Rate Faster Slower nih.govnih.gov
Cellular Efflux Rate Faster Slower nih.govnih.gov

Passive Diffusion and Active Transport Pathways of 4'-Epidoxorubicin

4'-Epidoxorubicin, an epimer of doxorubicin, traverses the cell membrane to exert its cytotoxic effects. Its cellular uptake is multifaceted, involving both passive diffusion and carrier-mediated active transport. Studies have shown that the uptake and efflux rates of 4'-Epidoxorubicin are faster than those of doxorubicin, particularly in the initial hour of drug exposure. patsnap.comnih.gov

Passive Diffusion: The lipophilic nature of the 4'-Epidoxorubicin molecule allows it to cross the lipid bilayer of the cell membrane via passive diffusion, a process driven by the concentration gradient. taylorandfrancis.com This mode of entry is influenced by the physicochemical properties of the drug and the composition of the cell membrane.

Active Transport: In addition to passive diffusion, 4'-Epidoxorubicin utilizes active transport systems for cellular entry. Research has identified the organic cation transporter 6 (OCT6), encoded by the SLC22A16 gene, as a mediator of its uptake into cancer cells. iiarjournals.org The efficiency of this saturable uptake process for 4'-Epidoxorubicin has been observed to be greater than that for doxorubicin in certain cell lines. iiarjournals.org

Conversely, the efflux of 4'-Epidoxorubicin from the cell is a significant mechanism of drug resistance. This process is primarily mediated by ATP-binding cassette (ABC) transporters. Key proteins involved in the active removal of 4'-Epidoxorubicin include:

P-glycoprotein (P-gp/ABCB1): A well-characterized efflux pump that actively transports a wide range of xenobiotics, including 4'-Epidoxorubicin, out of the cell. iiarjournals.org

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): This transporter also contributes to the efflux of 4'-Epidoxorubicin and its metabolites. iiarjournals.org

Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2): Similar to MRP1, MRP2 is involved in the cellular export of 4'-Epidoxorubicin, thereby reducing its intracellular concentration and cytotoxic effect. iiarjournals.org

The differential activity of these uptake and efflux transporters can significantly impact the net intracellular accumulation of 4'-Epidoxorubicin and, consequently, its therapeutic effectiveness. iiarjournals.org

Role of Membrane Lipids and Proteins in Cellular Accumulation

The accumulation of 4'-Epidoxorubicin within a cell is not solely dependent on transport proteins but is also heavily influenced by the composition and biophysical properties of the cell membrane. The drug can integrate into the lipid bilayer, which can alter membrane fluidity and function, thereby disrupting cellular processes like signal transduction and ion transport. patsnap.com

The interaction between anthracyclines and membrane lipids is complex, involving both electrostatic and hydrophobic interactions. acs.org The positively charged amino sugar of 4'-Epidoxorubicin can interact electrostatically with negatively charged phospholipids, such as phosphatidylserine, which are often more exposed on the outer leaflet of cancer cell membranes. manchester.ac.uk Additionally, the hydrophobic anthraquinone (B42736) ring can intercalate into the acyl chain region of the lipid bilayer. acs.orgmanchester.ac.uk

The lipid composition of the membrane, particularly the levels of cholesterol and sphingomyelin, can affect its fluidity and packing density. nih.gov Membranes with higher rigidity may present a greater barrier to the passive diffusion of the drug. nih.gov Studies on doxorubicin have shown that resistant cell membranes are often more condensed and less fluid, which can trap the drug within the lipid bilayer and decrease its intracellular transport. nih.gov Given the structural similarity, it is plausible that similar mechanisms affect the cellular accumulation of 4'-Epidoxorubicin.

Membrane proteins, primarily the ABC transporters like P-glycoprotein, MRP1, and MRP2, play a crucial role in actively reducing the cellular accumulation of 4'-Epidoxorubicin. iiarjournals.org The overexpression of these efflux pumps is a major mechanism of multidrug resistance in cancer cells. iiarjournals.org By actively pumping the drug out of the cell, these proteins prevent it from reaching its intracellular targets, thereby diminishing its cytotoxic effects. iiarjournals.org The efficiency of efflux by these transporters differs between 4'-Epidoxorubicin and doxorubicin, contributing to their distinct pharmacological profiles. iiarjournals.org

Impact on Cellular Signaling Pathways

4'-Epidoxorubicin exerts its cytotoxic effects by modulating several critical cellular signaling pathways that govern cell survival, proliferation, and death. Its primary mechanisms involve the induction of apoptosis, interference with cell cycle regulation, and modulation of autophagic processes.

Modulation of Apoptotic Pathways (e.g., Caspases, Bcl-2 Family Proteins)

4'-Epidoxorubicin is a potent inducer of apoptosis, or programmed cell death, in cancer cells. It activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways.

The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface. In osteoblasts, for example, 4'-Epidoxorubicin has been shown to increase the expression of Fas ligand (FasL) and Fas-associated death domain (FADD), leading to the activation of caspase-8, an initiator caspase in this pathway. nih.gov

The intrinsic pathway is triggered by intracellular stress, such as DNA damage caused by 4'-Epidoxorubicin. This leads to changes in the mitochondrial membrane, regulated by the Bcl-2 family of proteins. 4'-Epidoxorubicin treatment has been shown to decrease the levels of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. nih.gov

Both pathways converge on the activation of executioner caspases, such as caspase-3 , which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov

PathwayKey Proteins Modulated by 4'-EpidoxorubicinOutcome
Extrinsic Pathway FasL (increased), FADD (increased), Caspase-8 (activated)Initiation of apoptosis
Intrinsic Pathway Bcl-2 (decreased), Bax (increased), Cytochrome c (released), Caspase-9 (activated)Amplification of apoptotic signal
Common Pathway Caspase-3 (activated)Execution of apoptosis

Effects on Autophagy and Necroptosis Induction

Autophagy: Research indicates that 4'-Epidoxorubicin can induce autophagy in cancer cells. researchgate.netwikipedia.org Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. While it can have dual roles in cancer, in the context of 4'-Epidoxorubicin treatment, it appears to function as a pro-survival mechanism. wikipedia.org

Necroptosis: Necroptosis is a form of programmed necrosis, or regulated cell death, that is typically caspase-independent and mediated by proteins such as RIPK1, RIPK3, and MLKL. meddocsonline.org While there is evidence that doxorubicin, the parent compound of 4'-Epidoxorubicin, can induce necroptosis in certain contexts, particularly when apoptosis is inhibited, there is currently a lack of direct research findings specifically demonstrating that 4'-Epidoxorubicin induces necroptosis. researchgate.netnih.gov Therefore, while it is a potential area for future investigation given the structural similarities between the two drugs, the role of necroptosis in the mechanism of action of 4'-Epidoxorubicin remains to be elucidated.

Preclinical Pharmacological Research and Efficacy in Model Systems

Pharmacokinetic Studies in In Vitro and Animal Models

Preclinical investigations in animal models, primarily mice and rats, have been instrumental in characterizing the absorption and distribution profile of 4'-Epidoxorubicin. Following intravenous administration, the compound exhibits a multi-exponential decrease in plasma levels, indicating rapid distribution from the bloodstream into tissues. nih.gov Studies comparing 4'-Epidoxorubicin with its parent compound, doxorubicin (B1662922), in mice bearing Lewis lung carcinoma revealed that the disappearance of both drugs from the serum is parallel. nih.gov

Distribution studies in tumor-bearing mice have shown that 4'-Epidoxorubicin generally has lower concentrations in certain tissues like the heart, spleen, and kidneys compared to doxorubicin. nih.gov This differential distribution is a key aspect of its preclinical profile. The volume of distribution for 4'-Epidoxorubicin is large, a characteristic that underscores its extensive tissue uptake. nih.gov The binding of anthracyclines to erythrocytes is also a factor influencing their disposition, with differences in hemoglobin binding potentially affecting their distribution throughout the body.

The metabolism of 4'-Epidoxorubicin is more extensive than that of doxorubicin, a factor that significantly influences its pharmacokinetic profile. nih.gov In rats, the hepatobiliary system is the primary route of metabolism and excretion. nih.gov A comparative study in rats indicated that while a total of 40-45% of the injected dose of both 4'-Epidoxorubicin and doxorubicin is excreted through the bile, the composition of the excreted substances differs. nih.gov The bile of rats treated with 4'-Epidoxorubicin contains a higher proportion of the reduced metabolite, 4'-epidoxorubicinol, and smaller amounts of the unchanged drug compared to doxorubicin, suggesting a different metabolic rate. nih.gov

Metabolic studies across seven different animal species showed significant variations in the formation of metabolites like epidoxorubicinol and 7-deoxy doxorubicinol aglycone. nih.gov A notable metabolic pathway for 4'-Epidoxorubicin is glucuronidation, which is not a significant pathway for doxorubicin. nih.gov This additional metabolic route contributes to its more rapid plasma clearance. nih.gov The cumulative urinary excretion is a minor pathway for elimination.

Following administration, 4'-Epidoxorubicin is taken up by various tissues. In mice with intramuscular Lewis lung carcinoma, the fluorescence measured in tissues was almost entirely accounted for by the unchanged drug, indicating that it is primarily taken up in its native form. nih.gov Notably, the levels of 4'-Epidoxorubicin were markedly lower than those of doxorubicin in the tumor and spleen, while the concentrations in the heart, liver, and kidneys were similar for both isomers. nih.gov

At the cellular level, the accumulation of 4'-Epidoxorubicin is influenced by efflux transporters such as P-glycoprotein (P-gp) and the multidrug resistance-associated protein (MRP) family. iiarjournals.org Studies in HepG2 and A549 cancer cell lines have demonstrated that the intracellular accumulation of 4'-Epidoxorubicin can be increased by inhibitors of these transporters. iiarjournals.org The uptake ability of 4'-Epidoxorubicin was found to be greater than that of doxorubicin in both of these cell lines, which may contribute to its cytotoxic effects. iiarjournals.org

Table 1: Comparative Tissue Distribution of 4'-Epidoxorubicin and Doxorubicin in Mice with Lewis Lung Carcinoma

TissueRelative Concentration of 4'-Epidoxorubicin vs. DoxorubicinReference
TumorMarkedly Lower nih.gov
SpleenMarkedly Lower nih.gov
HeartSame nih.gov
LiverSame nih.gov
KidneysSame nih.gov

Preclinical Efficacy Studies in In Vitro Cancer Models

4'-Epidoxorubicin has demonstrated significant antitumor activity across a range of experimental tumors, in some cases exceeding the activity of doxorubicin. nih.gov Its cytotoxic effects have been evaluated in numerous cancer cell lines. For instance, in HepG2 (hepatocellular carcinoma) and A549 (lung carcinoma) cells, 4'-Epidoxorubicin exposure resulted in a concentration-dependent decrease in cell viability. iiarjournals.org In both of these cell lines, the survival rates following treatment with 4'-Epidoxorubicin were significantly lower than those after exposure to doxorubicin. iiarjournals.org

The antitumor mechanisms of 4'-Epidoxorubicin include intercalation into DNA and the inhibition of topoisomerase II, which subsequently hinders the synthesis of macromolecules and leads to apoptosis. iiarjournals.org Its efficacy has been noted in experimental models of Leukemias L1210 and P388, Gross Leukemia, Sarcoma 180 (ascitic and solid), and C3H/HE mammary carcinoma. nih.gov Furthermore, it has shown greater antitumor activity than doxorubicin in models of Lewis lung carcinoma, MS-2 sarcoma lung metastasis, and human melanoma in athymic mice. nih.gov

Table 2: Comparative Cytotoxicity of 4'-Epidoxorubicin and Doxorubicin in Human Cancer Cell Lines

Cell LineCancer TypeCytotoxicity of 4'-Epidoxorubicin vs. DoxorubicinReference
HepG2Hepatocellular CarcinomaHigher iiarjournals.org
A549Lung CarcinomaHigher iiarjournals.org

A key mechanism of action for 4'-Epidoxorubicin is the induction of cell cycle arrest and apoptosis in cancer cells. In breast cancer cell lines such as MCF-7 and T47D, 4'-Epidoxorubicin has been shown to inhibit proliferation in a time- and concentration-dependent manner. e-century.us

Specifically, in MCF-7 cells, treatment with 4'-Epidoxorubicin led to a distinct cell-cycle arrest at the G0/G1 phase. e-century.us This effect is linked to the upregulation of the p21cip1 protein, a cyclin-dependent kinase inhibitor. e-century.us The increased expression of p21cip1 at both the mRNA and protein levels was observed following treatment. e-century.us Knockdown of p21cip1 was found to significantly reverse the anti-proliferative effects of 4'-Epidoxorubicin and the G0/G1 phase cell cycle arrest in these breast cancer cell lines. e-century.us While doxorubicin is known to induce G2/M phase arrest in some cancer cells, the action of 4'-Epidoxorubicin in MCF-7 cells appears to be predominantly at the G0/G1 checkpoint. e-century.uschemoprev.org The induction of apoptosis is another critical component of its anticancer activity, often following DNA damage and cell cycle disruption. nih.gov

Preclinical Efficacy Studies in In Vivo Animal Models

The in vivo antitumor activity of 4'-Epidoxorubicin has been evaluated across a range of preclinical animal models. These studies are crucial for establishing the therapeutic potential and understanding the biological activity of the compound before clinical application. The primary models used include human tumor xenografts in immunodeficient mice, as well as syngeneic and genetically engineered models in immunocompetent mice, which allow for the study of interactions with the immune system.

Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are a cornerstone of preclinical oncology research. These models allow for the direct assessment of a compound's effect on human cancer cells in an in vivo setting. Studies have demonstrated the efficacy of 4'-Epidoxorubicin against various human tumor xenografts.

In a study utilizing a human hepatocellular carcinoma (HepG2) xenograft model in nude mice, treatment with 4'-Epidoxorubicin resulted in a significant suppression of tumor growth after a two-week period. The mean tumor weight in the group treated with 4'-Epidoxorubicin was 1.39 g, compared to 2.48 g in the control group. Similarly, the mean tumor volume was substantially reduced to 0.81 cm³ from 2.23 cm³ in the control group nih.gov. A nanoparticle formulation of 4'-Epidoxorubicin demonstrated an even greater inhibitory effect, reducing tumor weight to 0.80 g and tumor volume to 0.27 cm³ nih.gov.

Further research in an orthotopic patient-derived xenograft (PDX) model of ovarian cancer also showed the compound's activity. A single administration of a nanoparticle-encapsulated form of 4'-Epidoxorubicin led to a 70% reduction in tumor volume after five days, compared to a 39% reduction with standard 4'-Epidoxorubicin nih.gov. These findings highlight the compound's potent antitumor effects against human cancer xenografts.

Xenograft ModelTreatment GroupMean Tumor Weight (g) ± SDMean Tumor Volume (cm³) ± SDTumor Growth Inhibition (%)Source
Hepatocellular Carcinoma (HepG2)Control (Saline)2.48 ± 0.152.23 ± 0.34- nih.gov
4'-Epidoxorubicin1.39 ± 0.100.81 ± 0.11~44% (Weight), ~64% (Volume)
Ovarian Cancer (PDX)Control--- nih.gov
4'-Epidoxorubicin--39% (at Day 5)

Syngeneic models, where mouse tumor cells are implanted into immunocompetent mice of the same genetic background, are invaluable for studying the interplay between a therapeutic agent and the host immune system. The 4T1 murine breast cancer model is a widely used syngeneic model that is known for its aggressive growth and metastatic potential. In studies using this model, local administration of a sustained-release 4'-Epidoxorubicin hydrogel demonstrated obvious tumor suppression, with treated tumors being significantly smaller than those in control groups nih.gov. At the study's endpoint, the tumor sizes in the treated group were observed to be almost five times smaller than in the control group nih.gov.

Genetically engineered mouse models (GEMMs) are designed to carry specific genetic alterations that are known to drive human cancers, such as mutations in Kras or p53. These models develop tumors spontaneously in their natural tissue environment, closely mimicking the progression of human disease and providing a robust platform for evaluating therapeutic efficacy within an intact microenvironment and immune system. While GEMMs are considered highly valuable for preclinical research, specific studies evaluating the efficacy of 4'-Epidoxorubicin in well-established GEMMs of lung or breast cancer, such as those driven by Kras or p53 mutations, have not been extensively reported in the available literature nih.govnih.govunc.edunih.govnih.govasco.orgbiorxiv.orgescholarship.org. However, in a related study, a nanosponge formulation of the closely related anthracycline, Doxorubicin, was tested in BALB-neuT mice, a GEMM that spontaneously develops HER2-positive breast cancer. This formulation inhibited tumor growth by 60% at a dose where free Doxorubicin was largely ineffective, highlighting the potential of anthracyclines in these highly relevant models mdpi.com.

Model TypeCancer ModelCompoundKey Efficacy FindingSource
Syngeneic4T1 Murine Breast Cancer4'-Epidoxorubicin (hydrogel)Significant tumor suppression; tumors approximately 5x smaller than control at endpoint. nih.gov
GEMMBALB-neuT Spontaneous Breast CancerDoxorubicin (nanosponge)60% tumor growth inhibition at a dose where free doxorubicin was almost ineffective. mdpi.com

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells that plays a critical role in tumor progression and response to therapy. Anthracyclines like 4'-Epidoxorubicin are known to induce immunogenic cell death (ICD), a form of apoptosis that stimulates an antitumor immune response. This process can help to turn immunologically "cold" tumors, which are poorly infiltrated by immune cells, into "hot" tumors that are more susceptible to immunotherapy.

Preclinical studies in the 4T1 syngeneic breast cancer model have provided insights into how 4'-Epidoxorubicin modulates the TME. Local injection of a 4'-Epidoxorubicin gel was found to alter the immune cell landscape within the tumor. An increase in the proportion of immunosuppressive CD4+CD25+Foxp3+ regulatory T cells (Tregs) was observed in the treated tumor, alongside a slight reduction in cytotoxic CD3+CD8+ T lymphocytes nih.gov. This suggests a complex local immunomodulatory effect.

Interestingly, the treatment also had systemic effects. In mice bearing bilateral tumors, local treatment of one tumor led to an upregulation of the immune checkpoint molecule PD-L1 on the untreated, distant (abscopal) tumor nih.gov. When local 4'-Epidoxorubicin was combined with systemic anti-PD-L1 therapy, a reduction in the proportion of exhausted (PD-1 positive) CD8+ T cells was observed in both the distant tumor and in circulating blood nih.gov. These findings indicate that 4'-Epidoxorubicin can induce systemic antitumor immunity and may synergize with immune checkpoint inhibitors by modulating the TME.

ModelTreatmentEffect on Immune Cell Population / MarkerLocationSource
4T1 Syngeneic Breast CancerLocal 4'-Epidoxorubicin GelIncreased proportion of CD4+CD25+Foxp3+ TregsTreated Tumor nih.gov
Slightly reduced proportion of CD3+CD8+ T cellsTreated Tumor
Upregulated expression of PD-L1Abscopal (untreated) Tumor
Local 4'-Epidoxorubicin Gel + Systemic anti-PD-L1Reduced proportion of CD3+CD8+PD-1+ T cellsAbscopal Tumor & Circulating Blood

Mechanisms of Resistance to 4 Epidoxorubicin and Strategies to Overcome Resistance

Multidrug Resistance (MDR) Mechanisms

Multidrug resistance (MDR) is a phenomenon whereby cancer cells become simultaneously resistant to a broad range of structurally and mechanistically distinct anticancer drugs. A primary driver of MDR in the context of 4'-Epidoxorubicin is the overexpression of ATP-binding cassette (ABC) transporters, which function as energy-dependent drug efflux pumps.

Role of Efflux Pumps (e.g., P-glycoprotein, MRP1, BCRP) in Resistance

Several members of the ABC transporter superfamily are implicated in 4'-Epidoxorubicin resistance. These transmembrane proteins actively extrude the drug from cancer cells, thereby reducing its intracellular concentration and limiting its ability to reach its therapeutic target.

P-glycoprotein (P-gp/ABCB1): P-gp is one of the most extensively studied ABC transporters and a major contributor to MDR. Overexpression of P-gp has been consistently observed in cancer cells resistant to anthracyclines, including 4'-Epidoxorubicin. waocp.org For instance, in an epirubicin-resistant gastric cancer cell subline (AGS/EPI), the ABCB1 mRNA expression was found to be 1.9 times higher than in the sensitive parent cells. asco.org The effective efflux of 4'-Epidoxorubicin by P-gp significantly diminishes its cytotoxic effects.

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): MRP1 is another important ABC transporter that confers resistance to a wide array of chemotherapeutic agents. Like P-gp, MRP1 can actively transport 4'-Epidoxorubicin out of cancer cells. Its expression has been noted to be upregulated in various drug-resistant cancer cell lines.

Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is a more recently identified ABC transporter that plays a significant role in resistance to several anticancer drugs. It has been shown to transport 4'-Epidoxorubicin and its overexpression is associated with reduced drug sensitivity in various cancer models.

The following table summarizes the key efflux pumps involved in 4'-Epidoxorubicin resistance and their substrates.

Efflux PumpGene NameCommon Substrates Including 4'-Epidoxorubicin
P-glycoproteinABCB1Anthracyclines (Doxorubicin, 4'-Epidoxorubicin ), Vinca alkaloids, Taxanes
Multidrug Resistance-Associated Protein 1ABCC1Anthracyclines, Vinca alkaloids, Etoposide
Breast Cancer Resistance ProteinABCG2Topotecan, Mitoxantrone, Anthracyclines

Regulation and Expression of ABC Transporters in Resistant Cells

The overexpression of ABC transporters in resistant cancer cells is a tightly regulated process involving genetic, epigenetic, and transcriptional mechanisms.

Transcriptional Regulation: The expression of ABC transporter genes, particularly ABCB1, is controlled by a complex network of transcription factors and signaling pathways. For example, the NF-κB signaling pathway has been shown to induce the upregulation of P-glycoprotein expression in response to epirubicin (B1671505) treatment. researchgate.net Studies have also implicated transcription factors such as FOXP1 and the Wnt/β-catenin pathway in the activation of ABCB1 transcription. mdpi.com

Epigenetic Modifications: Epigenetic alterations, such as changes in DNA methylation patterns, play a crucial role in regulating the expression of ABC transporter genes. Research has demonstrated that increased ABCB1 transcript expression, coinciding with the acquisition of resistance to epirubicin, is temporally associated with the hypomethylation of the ABCB1 downstream promoter. nih.gov This suggests that demethylation of specific CpG sites within the promoter region can lead to transcriptional activation and subsequent drug resistance.

Post-Translational Modifications: The function and stability of ABC transporter proteins can also be modulated by post-translational modifications, such as glycosylation and phosphorylation. P-glycoprotein, for instance, is a glycoprotein, and its proper glycosylation is important for its trafficking to the cell membrane and its efflux activity. nih.gov

Topoisomerase II Alterations and Mutations in Resistant Models

4'-Epidoxorubicin exerts its cytotoxic effects primarily by inhibiting topoisomerase II, an essential enzyme for DNA replication and repair. wikipedia.orgdrugbank.com Alterations in this enzyme can therefore lead to drug resistance.

Reduced Topoisomerase II Expression or Activity

A key mechanism of resistance to topoisomerase II inhibitors is the downregulation of the target enzyme itself. Cancer cells with reduced levels of topoisomerase IIα (TOP2A), the primary target of anthracyclines, are less susceptible to the DNA damage induced by 4'-Epidoxorubicin. nih.gov This reduction in enzyme levels can occur through various mechanisms, including decreased gene expression or enhanced protein degradation. The expression of TOP2A can be regulated at the translational level by RNA-binding proteins and microRNAs, which can influence the efficacy of topoisomerase II inhibitors. nih.govnih.gov

Mutations Affecting Topoisomerase II Sensitivity to 4'-Epidoxorubicin

Mutations within the TOP2A gene can alter the structure of the topoisomerase II enzyme, thereby reducing its affinity for 4'-Epidoxorubicin or affecting its ability to form a stable drug-enzyme-DNA complex. While specific mutations conferring resistance solely to 4'-Epidoxorubicin are not extensively documented, mutations in the ATPase domain or other critical regions of the enzyme have been shown to impact the sensitivity to various topoisomerase II poisons. nih.govmdpi.com These mutations can interfere with the drug's ability to trap the enzyme in its cleavage complex, thus preventing the generation of DNA double-strand breaks and subsequent cell death.

Detoxification Pathways and Antioxidant Systems in Resistance

Cancer cells can develop resistance to 4'-Epidoxorubicin by enhancing their capacity to detoxify the drug and to counteract the oxidative stress it induces.

One of the mechanisms of action of 4'-Epidoxorubicin is the generation of reactive oxygen species (ROS), which cause cellular damage. patsnap.com Resistant cancer cells often exhibit an upregulated antioxidant defense system to neutralize these ROS.

The NRF2 Pathway: The transcription factor NRF2 is a master regulator of the cellular antioxidant response. psu.edu Upon activation by oxidative stress, NRF2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxification enzymes. nih.gov Studies have shown that NRF2 is overexpressed in epirubicin-resistant breast cancer cells, and knockdown of NRF2 can sensitize these cells to the drug. researchgate.net This indicates that the NRF2-mediated antioxidant response plays a crucial role in protecting cancer cells from 4'-Epidoxorubicin-induced oxidative damage. nih.gov

Glutathione (B108866) S-Transferases (GSTs): GSTs are a family of enzymes that catalyze the conjugation of glutathione to a wide range of xenobiotics, including anticancer drugs, facilitating their detoxification and excretion. nih.gov Overexpression of certain GST isoenzymes, such as GSTP1, has been implicated in resistance to anthracyclines. nih.gov These enzymes can directly detoxify 4'-Epidoxorubicin or its metabolites, reducing their cytotoxic potential.

Catalase and Superoxide (B77818) Dismutase (SOD): These are key antioxidant enzymes that protect cells from oxidative damage. Catalase catalyzes the decomposition of hydrogen peroxide, while SOD converts superoxide radicals into hydrogen peroxide and molecular oxygen. nih.govresearchgate.net Increased activity of these enzymes in cancer cells can mitigate the oxidative stress induced by 4'-Epidoxorubicin, thereby contributing to drug resistance.

The following table summarizes the key detoxification and antioxidant systems involved in 4'-Epidoxorubicin resistance.

System/EnzymeFunction in Resistance
NRF2 PathwayUpregulates antioxidant and detoxification genes
Glutathione S-Transferases (GSTs)Catalyze the detoxification of 4'-Epidoxorubicin
CatalaseNeutralizes hydrogen peroxide
Superoxide Dismutase (SOD)Converts superoxide radicals to less harmful species

DNA Repair Mechanisms in Resistance to 4'-Epidoxorubicin

4'-Epidoxorubicin's primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks (DSBs) and subsequent cell death. nih.govwikipedia.org Therefore, the cell's ability to repair this DNA damage is a critical determinant of its sensitivity or resistance to the drug.

Resistant cancer cells often exhibit an enhanced capacity for DNA repair, allowing them to survive the genotoxic effects of 4'-Epidoxorubicin. nih.gov Several proteins and pathways have been identified as key players in this process.

One such protein is SIRT6, a sirtuin that has been shown to mediate epirubicin resistance by enhancing the DNA repair response to drug-induced DNA damage. oup.com Studies have demonstrated that SIRT6 protein levels are elevated in epirubicin-resistant MCF-7 cells, and the depletion of SIRT6 sensitizes these cells to the drug. oup.com Conversely, overexpression of SIRT6 leads to increased resistance. oup.com

Another critical factor is the transcription factor FOXM1, which is often overexpressed in chemoresistant cancer cells. nih.govresearchgate.net FOXM1 protects cells from genotoxic agent-induced senescence by enhancing homologous recombination (HR) DNA repair. nih.gov It achieves this by regulating the expression of NBS1, a key component of the MRE11/RAD50/NBS1 (MRN) complex that senses DNA double-strand breaks and initiates the repair process. nih.gov Epirubicin-resistant cells show higher levels of FOXM1 and NBS1, leading to a reduction in DNA damage accumulation and increased survival. nih.govresearchgate.net

ProteinFunction in DNA RepairRole in 4'-Epidoxorubicin Resistance
SIRT6 Enhances DNA double-strand break repair.Overexpression leads to increased resistance by boosting the cell's ability to repair drug-induced DNA damage. oup.com
FOXM1 Regulates the expression of DNA repair genes, including NBS1.Overexpression enhances homologous recombination repair, protecting cells from drug-induced DNA damage. nih.gov
NBS1 Component of the MRN complex, which is crucial for sensing and initiating DNA double-strand break repair.Increased expression, regulated by FOXM1, contributes to enhanced DNA repair capacity and resistance. nih.gov
γH2AX A marker of DNA double-strand breaks.Resistant cells show a reduction in the accumulation of γH2AX foci after treatment, indicating more efficient DNA repair. nih.govresearchgate.net

Signaling Pathway Adaptations in Resistant Cells

In addition to drug inactivation and enhanced DNA repair, the adaptation of intracellular signaling pathways is a hallmark of acquired resistance to 4'-Epidoxorubicin. These pathways often regulate cell survival, proliferation, and apoptosis, and their dysregulation can confer a survival advantage to cancer cells in the presence of the drug.

The Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most well-characterized survival signaling cascades implicated in chemoresistance. nih.govnih.govmdpi.comnih.gov

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. nih.gov Hyperactivation of this pathway is frequently observed in various cancers and is associated with resistance to a broad range of therapies. nih.govresearchgate.netbohrium.com In the context of epirubicin resistance, studies have shown that the PI3K/Akt pathway can be activated, leading to reduced sensitivity to the drug. researchgate.net For instance, the inhibition of EPDR1, a transmembrane protein, by hypoxia-induced miR-181a-5p can activate the PI3K/Akt signaling pathway, thereby reducing epirubicin sensitivity in breast cancer cells. researchgate.net

The MAPK pathway , which includes the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK subfamilies, is another critical signaling network involved in drug resistance. nih.govresearchgate.net Anthracyclines, including epirubicin, can activate the MAPK pathway, which in turn can elevate the cell death threshold and promote survival. biorxiv.org In epirubicin-resistant breast cancer cells, the MAPK pathway is activated, and its inhibition can ameliorate this resistance. biorxiv.org Specifically, the p38-MAPK pathway has been shown to be responsible for chemotherapy resistance in some cancer cell lines. nih.gov The activation of the MAPK/ERK pathway can be an adaptive response to doxorubicin (B1662922), promoting drug resistance and tumor growth. nih.gov

PathwayKey ComponentsRole in 4'-Epidoxorubicin Resistance
PI3K/Akt PI3K, Akt, mTORActivation promotes cell survival and proliferation, inhibiting apoptosis and leading to reduced drug sensitivity. nih.govnih.govresearchgate.net
MAPK Ras, Raf, MEK, ERK, JNK, p38Activation can increase the threshold for cell death, allowing cancer cells to survive drug treatment. Inhibition of this pathway can restore drug sensitivity. nih.govnih.govbiorxiv.orgnih.gov

Strategies to Reverse or Circumvent 4'-Epidoxorubicin Resistance

The growing understanding of the molecular mechanisms underlying 4'-Epidoxorubicin resistance has paved the way for the development of novel strategies to overcome this challenge. These approaches often involve targeting the specific pathways and molecules that contribute to the resistant phenotype.

One promising strategy is the inhibition of survival signaling pathways . As discussed, the PI3K/Akt and MAPK pathways are frequently activated in resistant cells. researchgate.netbiorxiv.org Therefore, small molecule inhibitors targeting key components of these pathways, such as PI3K, Akt, MEK, or ERK, are being investigated to resensitize resistant tumors to 4'-Epidoxorubicin. nih.govbiorxiv.org For example, inhibiting the MAPK pathway has been shown to ameliorate epirubicin resistance in breast cancer cells. biorxiv.org

Another approach is to target the DNA damage response . Since enhanced DNA repair is a key resistance mechanism, inhibitors of DNA repair proteins could potentially reverse resistance. iu.edunih.gov For instance, depleting SIRT6 or NBS1, which are crucial for efficient DNA repair, has been shown to increase sensitivity to epirubicin. oup.comnih.gov

Modulating the glutathione system also holds therapeutic potential. The development of GST inhibitors or the use of compounds that deplete intracellular GSH could prevent the inactivation of 4'-Epidoxorubicin and enhance its efficacy. nih.govnih.govnih.govmdpi.com

Furthermore, innovative approaches such as the use of the CRISPR-Cas9 system to disrupt genes responsible for drug resistance, like the MDR1 gene which encodes the P-glycoprotein efflux pump, are being explored as a means to overcome multidrug resistance. nih.gov

StrategyTargetMechanism of Action
Inhibition of Survival Pathways PI3K/Akt, MAPK/ERKBlocks pro-survival signals, leading to increased apoptosis and restoration of drug sensitivity. nih.govresearchgate.netbiorxiv.org
Targeting DNA Repair SIRT6, NBS1, ATM, DNA-PKImpairs the cell's ability to repair drug-induced DNA damage, leading to increased cytotoxicity. oup.comnih.goviu.edunih.gov
Modulation of Glutathione System Glutathione S-Transferase (GST)Prevents the inactivation of 4'-Epidoxorubicin, thereby increasing its intracellular concentration and therapeutic effect. nih.govnih.govnih.gov
Gene Editing MDR1 (ABCB1) geneDisrupts the expression of drug efflux pumps, leading to increased intracellular drug accumulation. nih.gov

Pharmacological Inhibition of Efflux Pumps in Preclinical Settings

A primary mechanism of resistance to 4'-Epidoxorubicin is the increased efflux of the drug from cancer cells, mediated by ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/ABCB1). Pharmacological inhibition of these pumps aims to restore intracellular drug concentrations and thereby re-sensitize resistant cells to the cytotoxic effects of 4'-Epidoxorubicin. A number of agents, known as chemosensitizers or resistance-modifying agents, have been evaluated in preclinical settings for their ability to reverse P-gp-mediated resistance to this anthracycline.

First-generation inhibitors, such as the calcium channel blocker Verapamil and the immunosuppressant Cyclosporin (B1163) A , have demonstrated the ability to enhance the efficacy of 4'-Epidoxorubicin in resistant cell lines. For instance, in a human leukemia cell line with a multidrug-resistant phenotype (CEM/VCR 1000), Verapamil was shown to significantly enhance the antiproliferative effect of epirubicin. nih.gov Similarly, Cyclosporin A has been shown to increase the intracellular accumulation of epirubicin in resistant Caco-2 cells. nih.gov

Second-generation modulators, such as Dexverapamil and Valspodar (PSC 833) , were developed to have greater potency and less toxicity than the first-generation agents. nih.gov Valspodar, a non-immunosuppressive derivative of cyclosporin D, is a potent inhibitor of P-glycoprotein. medchemexpress.comresearchgate.netnih.gov

Third-generation inhibitors, including MS-209 , were designed for even higher specificity and potency with minimal side effects. These compounds have been investigated for their capacity to reverse multidrug resistance to various chemotherapeutic agents, including anthracyclines.

The following table summarizes key findings from preclinical studies on the pharmacological inhibition of efflux pumps to overcome 4'-Epidoxorubicin resistance.

InhibitorCell LineInhibitor ConcentrationFold Reversal of ResistanceReference
VerapamilCEM/VCR 1000 (Human Leukemia)3 µg/mL10-fold enhancement nih.gov
VerapamilCEM/VCR 1000 (Human Leukemia)10 µg/mL19-fold enhancement nih.gov
Cyclosporin ACaco-2 (Human Colon Adenocarcinoma)2 µMSignificant enhancement of intracellular accumulation nih.gov

Targeting Resistance-Associated Signaling Pathways

Aberrant signaling pathways that promote cell survival and inhibit apoptosis are crucial contributors to 4'-Epidoxorubicin resistance. Key pathways implicated include the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. Targeting these pathways with specific inhibitors is a promising strategy to overcome resistance.

The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and apoptosis. Its hyperactivation in cancer cells can confer resistance to chemotherapeutic agents. Studies have shown that inhibition of this pathway can sensitize resistant cells to anthracyclines. The use of PI3K inhibitors, such as LY294002 , has been explored in this context. However, some research suggests that PI3K inhibition can also lead to chemoresistance by causing a delay in the cell cycle, highlighting the complexity of targeting this pathway. aacrjournals.orgnih.govfrontiersin.org

The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Its sustained activation has been linked to resistance to various cancer therapies. nih.govinvivogen.com The MEK inhibitor U0126 , which blocks the activation of ERK1/2, has been investigated for its potential to overcome drug resistance. nih.govwikipedia.org Inhibition of the MAPK/ERK pathway can disrupt the adaptive responses of cancer cells to the stress induced by chemotherapy, thereby restoring sensitivity to drugs like 4'-Epidoxorubicin.

Furthermore, signaling from receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), can activate both the PI3K/Akt and MAPK/ERK pathways. Consequently, EGFR inhibitors like Gefitinib and Erlotinib have been studied for their potential to modulate these downstream pathways and reverse resistance to chemotherapeutic agents. smpdb.caoncotarget.comnih.govnih.govnih.govdovepress.comoncotarget.com

Novel Compound Design and Analogues to Overcome Resistance

To circumvent the challenges of efflux pump-mediated resistance and altered signaling pathways, significant effort has been directed towards the design and synthesis of novel anthracycline analogues. The goal is to develop compounds that are not recognized by efflux pumps or that possess enhanced cytotoxic activity, allowing them to be effective even in resistant cells.

The development of third-generation anthracyclines focuses on structural modifications to the parent molecule to improve its therapeutic index and overcome resistance. researchgate.net These modifications often involve alterations to the daunosamine (B1196630) sugar moiety or the aglycone core of the anthracycline.

One such novel analogue is GPX-150 , a doxorubicin analogue modified to prevent the formation of cardiotoxic metabolites. nih.gov While primarily designed to reduce cardiotoxicity, its altered structure may also affect its interaction with efflux pumps.

Another approach involves creating analogues that are poor substrates for P-glycoprotein. The design of such compounds is a key strategy to bypass the most common mechanism of multidrug resistance. osu.edu By modifying the chemical structure, researchers aim to create potent anti-tumor agents that retain their efficacy in resistant cancer cells.

Advanced Drug Delivery Systems Research for 4 Epidoxorubicin

Liposomal Encapsulation and Nanoparticle Formulations

Encapsulating 4'-Epidoxorubicin within liposomes and various nanoparticle formulations represents a primary strategy to modify its pharmacokinetic profile and biodistribution. These carriers can protect the drug from premature degradation and clearance, thereby increasing its concentration at the tumor site through effects like enhanced permeability and retention (EPR).

Stealth Liposomes and Long-Circulating Formulations Research

Stealth liposomes are characterized by a surface coating of hydrophilic polymers, most commonly polyethylene glycol (PEG), which sterically hinders recognition by the mononuclear phagocyte system. This "stealth" characteristic significantly prolongs the circulation half-life of the encapsulated drug.

Research has demonstrated the superior pharmacokinetic profile and antitumor activity of 4'-Epidoxorubicin encapsulated in long-circulating stealth liposomes (S-EPI) compared to free 4'-Epidoxorubicin (F-EPI) and conventional liposome formulations (L-EPI). In one study, the S-EPI formulation, containing a PEG-derivatized phospholipid, showed a distribution half-life of over 22 hours in rats, a stark contrast to the rapid tissue distribution of free Epirubicin (B1671505), which occurs within minutes. nih.gov The clearance of S-EPI was dramatically reduced to less than 1.0 ml/hr, compared to 111 ml/hr for F-EPI. nih.gov This extended circulation time contributed to enhanced tumor regression and increased survival in mouse models of colon cancer. nih.gov Notably, the conventional liposome formulation (L-EPI) was not more effective than the free drug, highlighting the critical role of the PEG coating in achieving prolonged circulation and therapeutic benefit. nih.gov

FormulationDistribution Half-life (t½)Clearance (ml/hr)Antitumor Activity (Colon 26 Tumor Model)
Free Epirubicin (F-EPI) Minutes111Tumor progression
Conventional Liposomes (L-EPI) Not ReportedNot ReportedNo more effective than F-EPI
Stealth Liposomes (S-EPI) > 22 hours< 1.0Significant tumor regression, increased survival

This table summarizes pharmacokinetic and efficacy data from a comparative study of different 4'-Epidoxorubicin formulations. nih.gov

Polymeric Nanoparticles and Micelles for 4'-Epidoxorubicin Delivery

Polymeric nanoparticles and micelles are self-assembling colloidal systems formed from amphiphilic block copolymers. They offer high versatility in drug encapsulation, stability, and the potential for stimuli-responsive drug release.

Polymeric Nanoparticles: Biodegradable polymers like poly-lactic-co-glycolic acid (PLGA) and PLA–PEG–PLA have been extensively researched for encapsulating 4'-Epidoxorubicin. In one study, PLGA nanoparticles (EPI-NPs) were developed to enhance the oral bioavailability of the drug. nih.govresearchgate.net These nanoparticles exhibited favorable physicochemical properties for oral administration. nih.gov

Another research effort focused on synthesizing 4'-Epidoxorubicin-loaded nanoparticles using a biocompatible PLA–PEG–PLA polymer. mdpi.com The resulting EPI-NPs were monodisperse with a high encapsulation efficiency. Stability studies indicated that the nanoparticles remained stable for over 30 days at room temperature and physiological pH. mdpi.com

PolymerParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Key Finding
PLGA 235.3 ± 15.12-27.5 ± 0.7~77% (calculated from drug content)3.9-fold improvement in oral bioavailability compared to free drug solution. nih.gov
PLA–PEG–PLA 166.93 ± 1.40Not Reported88.3%Nanoparticles showed sustained release and stability for over 30 days. mdpi.com

This table presents characterization data for 4'-Epidoxorubicin-loaded polymeric nanoparticles from different studies.

Polymeric Micelles: Polymeric micelles have been engineered for the delivery of 4'-Epidoxorubicin, with some designs incorporating stimuli-responsive features. For instance, pH-responsive polymeric micelles have been developed to selectively release the drug in the acidic microenvironment of tumors. nih.gov This approach was shown to be effective in treating axillary lymph node metastasis in a triple-negative breast cancer model by enabling selective accumulation and pH-triggered drug activation within the metastatic sites. nih.gov

Solid Lipid Nanoparticles and Nanosuspensions Studies

Solid lipid nanoparticles (SLNs) are colloidal carriers made from lipids that are solid at room temperature. They combine the advantages of polymeric nanoparticles and liposomes, offering good biocompatibility and controlled release. Nanosuspensions consist of pure drug nanocrystals stabilized by surfactants or polymers, a formulation strategy primarily used to enhance the dissolution rate of poorly soluble drugs.

Research has explored the potential of SLNs as a delivery system for 4'-Epidoxorubicin. A study on the formulation of 4'-Epidoxorubicin-loaded SLNs (EPR-SLNs) utilized a factorial design to optimize preparation parameters. researchgate.net The optimized formulation, using Compritol® 888 ATO as the lipid and Tween 80 as the surfactant, produced nanoparticles with desirable characteristics for drug delivery. The in vitro release profile showed a sustained release of approximately 89% of the encapsulated drug over 24 hours. researchgate.net

ParameterOptimized Value
Particle Size 167.47 ± 6.09 nm
Polydispersity Index (PDI) 0.23 ± 0.02
Zeta Potential 24.1 mV
Entrapment Efficiency 75.3 ± 2.79 %
In Vitro Release (24h) 89.35 ± 3.27 %

This table shows the characteristics of an optimized 4'-Epidoxorubicin-loaded solid lipid nanosuspension formulation. researchgate.net

The term nanosuspension is also used in the context of the nanoparticle preparation process, where the final nanoparticles are dispersed in an aqueous medium. mdpi.com

Targeted Drug Delivery Strategies for 4'-Epidoxorubicin

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease while minimizing exposure to healthy tissues. This is typically achieved by functionalizing the surface of a drug carrier or the drug molecule itself with ligands that bind to specific receptors overexpressed on cancer cells.

Antibody-Drug Conjugates (ADCs) Research with 4'-Epidoxorubicin Payload

Antibody-drug conjugates (ADCs) are a class of targeted therapies that link a potent cytotoxic payload to a monoclonal antibody via a chemical linker. mdpi.com The antibody directs the ADC to a specific antigen on the surface of tumor cells, leading to internalization and release of the cytotoxic agent.

While the ADC field is rapidly expanding, specific research detailing the development of ADCs with a 4'-Epidoxorubicin payload is not extensively documented in publicly available literature. Payloads for ADCs are typically highly potent agents, and while anthracyclines like doxorubicin (B1662922) have been explored, the development pipeline is dominated by other classes of cytotoxins such as tubulin inhibitors and DNA damaging agents. nih.govprecisepeg.com

However, a related strategy involves the creation of "immunoliposomes," which are liposomes functionalized with antibodies on their surface. Research has been conducted on immunoliposomes designed to deliver 4'-Epidoxorubicin to HER2-positive (HER2+) breast cancer cells. In one study, liposomes loaded with 4'-Epidoxorubicin were conjugated with the monoclonal antibody Herceptin. nih.gov This targeted formulation demonstrated enhanced antitumor activity in vitro against HER2+ breast cancer cells. The immunoliposomes had a particle size of approximately 257 nm and an acceptable polydispersity index, indicating a uniform formulation. nih.gov

Ligand-Directed Targeting (e.g., Folate Receptors, Transferrin Receptors)

Ligand-directed targeting utilizes small molecules or peptides that bind to receptors commonly overexpressed on cancer cells, such as the folate receptor and the transferrin receptor.

Folate Receptors: The folate receptor (FR) is frequently overexpressed on the surface of various cancer cells, including ovarian and breast cancers, while having limited expression in healthy tissues. rsc.orgresearchgate.net This differential expression makes it an attractive target for delivering cytotoxic agents. Folic acid, the natural ligand for FR, can be conjugated to nanoparticles or drug molecules to facilitate receptor-mediated endocytosis into cancer cells. nih.gov While this strategy has been widely explored for doxorubicin, specific studies detailing folate receptor-targeted delivery of 4'-Epidoxorubicin are limited. unipd.it The principle, however, remains a promising avenue for future research with 4'-Epidoxorubicin carriers.

Transferrin Receptors: The transferrin receptor 1 (TFR1) is a transmembrane glycoprotein essential for iron uptake and is often overexpressed in rapidly proliferating cancer cells to meet their high metabolic demand for iron. aacrjournals.org This makes TFR1 a valuable target for cancer therapy. nih.gov Various drug delivery systems, including those for doxorubicin, have been conjugated with transferrin or anti-TFR1 antibodies to enhance their uptake by cancer cells. aacrjournals.orgnih.gov As with folate receptors, the direct application of this targeting strategy to 4'-Epidoxorubicin nanocarriers is a logical and promising area for further investigation, building on the extensive foundational research with similar molecules.

pH-Sensitive and Stimuli-Responsive Delivery Systems Research

The tumor microenvironment exhibits distinct physiological characteristics compared to healthy tissues, such as acidic pH, hypoxia, and overexpression of certain enzymes. mdpi.com These features can be exploited as internal stimuli to trigger drug release from "smart" nanocarriers.

pH-Sensitive Delivery Systems

The extracellular environment of solid tumors is typically more acidic (pH 6.5-6.8) than normal tissues and blood (pH 7.4) due to elevated glycolysis. mdpi.commdpi.com This pH difference serves as a natural trigger for drug delivery systems designed to be stable at physiological pH but to release their payload in acidic conditions.

Research has focused on incorporating pH-cleavable linkers or using pH-sensitive polymers that undergo structural changes at lower pH. For instance, nanoparticles formulated with materials that destabilize in acidic environments can promote the release of encapsulated 4'-Epidoxorubicin or its analogue, Doxorubicin, directly at the tumor site. nih.govresearchgate.net One study developed a Doxorubicin delivery system based on functionalized graphene oxide nanosheets, which demonstrated a better payload release profile in acidic conditions, mimicking the tumor site. nih.gov Another approach involves titanium-based local drug delivery implants coated with polydopamine. mdpi.com This system remains stable at physiological pH but shows significantly enhanced Doxorubicin release in the slightly acidic tumor environment, with cumulative release reaching approximately 40% at pH 6.0 after 72 hours, compared to only about 20% at pH 7.4. mdpi.com

Other Stimuli-Responsive Systems

Beyond pH, other internal and external stimuli have been investigated for controlling drug release:

Temperature-Responsive Systems: These systems utilize thermosensitive polymers or liposomes that undergo a phase transition at a specific temperature. mdpi.commdpi.com Localized hyperthermia (heating the tumor to 40-42 °C) can trigger the release of the encapsulated drug from these carriers, enhancing drug concentration at the target site. mdpi.com

Magnetic-Responsive Systems: These involve incorporating magnetic nanoparticles into the drug carrier. mdpi.comnih.govmdpi.com An external magnetic field can then be used to guide and concentrate the drug-loaded nanoparticles at the tumor location, leading to more efficient cellular uptake and targeted therapy. nih.govmdpi.com

Enzyme-Responsive Systems: The overexpression of certain enzymes, like matrix metalloproteinases, in the tumor microenvironment can be used as a trigger. mdpi.com Delivery systems can be designed with enzyme-cleavable components to release the drug specifically in the presence of these tumor-associated enzymes. mdpi.com

Redox-Responsive Systems: The intracellular concentration of glutathione (B108866) (GSH) is significantly higher in tumor cells than in the extracellular matrix. This redox potential difference can be exploited by using carriers with disulfide bonds, which are cleaved in the high-GSH environment, triggering intracellular drug release. nih.gov

StimulusCarrier System ExampleMechanism of ActionKey Research Finding
Low pH (Acidity)Polydopamine-coated Titanium ImplantProtonation disrupts the interaction between the drug and the coating, leading to release. mdpi.comDrug release was ~2x higher at tumor pH (6.0) compared to physiological pH (7.4) over 72 hours. mdpi.com
TemperatureThermosensitive NiosomesCarrier undergoes a phase transition when heated to mild hyperthermia (~40-42 °C), releasing the drug. mdpi.comFormulations showed temperature-dependent drug release and superior antiproliferative activity compared to the free drug. mdpi.com
Magnetic FieldIron Oxide Nanoparticle ConjugatesAn external magnetic field concentrates the carriers at the tumor site. nih.govmdpi.comNanocomposites showed superior magnetic sensitivity and preferentially targeted tumor tissues under an external magnetic stimulus in animal models. nih.gov
Redox (Glutathione)Chitosan Nanocomposites with Disulfide LinkagesHigh intracellular glutathione levels in cancer cells cleave the disulfide bonds, releasing the drug inside the cell. nih.govThe addition of glutathione accelerated the drug release rate from the nanocomposites. nih.gov

Intratumoral and Regional Delivery Approaches

To maximize drug concentration at the tumor site while minimizing systemic exposure and associated side effects, research has explored the direct administration of 4'-Epidoxorubicin into or near the tumor. nih.govdovepress.com

Research into Localized Drug Delivery Systems for 4'-Epidoxorubicin

Localized delivery involves the use of drug-releasing depots, such as implants, hydrogels, or nanoparticles, that are administered directly into the tumor. dovepress.com This approach provides sustained drug release over an extended period, maintaining high local concentrations of the chemotherapeutic agent.

In Situ Forming Implants (ISFIs): These are polymer solutions that are liquid before injection but solidify into a gel-like implant upon entering the body. nih.gov Research using an orthotopic hepatocellular carcinoma model showed that ultrasound-guided injection of a Doxorubicin-eluting ISFI resulted in significantly lower systemic drug levels and a high local drug concentration of up to 60 µg/g of tumor tissue 21 days after injection. nih.gov

Thermosensitive Hydrogels: These materials are solutions at room temperature but form a gel at body temperature. nih.govmdpi.com An injectable, in-situ forming thermosensitive hydrogel was developed to deliver Doxorubicin-loaded graphene oxide nanoparticles intratumorally. mdpi.comnih.gov This system allows for controlled and targeted delivery as the hydrogel slowly degrades over a period of up to three weeks, releasing the drug-loaded nanoparticles directly into the tumor. mdpi.comnih.gov

Slow-Rate Infusion Pumps: The method of intratumoral injection has also been studied. Research comparing rapid injection versus slow, continuous administration via an electro-osmotic flow pump found that slow delivery of Doxorubicin directly into a tumor suppressed growth more effectively than rapid injection and was comparable to a five-times higher intravenous dose, but with significantly reduced systemic toxicity. frontiersin.org

Localized SystemComposition ExampleDelivery MethodKey Research Outcome
In Situ Forming Implant (ISFI)Poly(DL-lactic-co-glycolic acid) (PLGA)Ultrasound-guided intratumoral injection. nih.govSignificantly lowered systemic drug exposure and led to considerable reduction in tumor progression at 21 days. nih.gov
Thermosensitive HydrogelHyaluronic acid-chitosan-g-poly(N-isopropylacrylamide)Intratumoral injection of a liquid that gels at body temperature. mdpi.comProvided sustained release for up to 3 weeks and enhanced cytotoxicity toward breast cancer cells in vitro. mdpi.com
Slow-Rate Infusion PumpDoxorubicin Hydrochloride SolutionContinuous, low-rate intratumoral infusion. frontiersin.orgShowed superior tumor suppression and lower systemic toxicity compared to rapid bolus intratumoral or intravenous injection. frontiersin.org

Enhanced Permeation and Retention (EPR) Effect Modulation

The Enhanced Permeability and Retention (EPR) effect is a phenomenon describing the preferential accumulation of macromolecules and nanoparticles (typically >40 kDa) in solid tumors. wikipedia.orgnih.gov This occurs because the blood vessels in tumors are poorly formed and "leaky," with wide fenestrations, and the tumor tissue has poor lymphatic drainage, which prevents the clearance of these large molecules. wikipedia.orgjscimedcentral.com

While the EPR effect provides a basis for passive targeting of tumors by nanomedicines, its efficiency can be variable and is sometimes suboptimal in human tumors. nih.govmdpi.com Therefore, research is underway to actively modulate and enhance this effect.

Strategies for EPR Effect Modulation:

Optimizing Nanocarrier Properties: The physicochemical properties of drug carriers are crucial for maximizing the EPR effect. Research indicates that nanoparticles in the 100-200 nm range are optimal for accumulating in solid tumors while avoiding rapid clearance by the liver and spleen. nih.gov Furthermore, a neutral or negative surface charge and elongated, worm-like shapes can prolong circulation time, allowing for greater tumor accumulation. nih.gov

Augmentation with Vasoactive Agents: The permeability of tumor blood vessels can be temporarily increased by using agents that modulate vascular function. nih.govjscimedcentral.com For example, nitric oxide (NO) donors can enhance blood flow and increase the leakiness of tumor vessels, thereby facilitating greater accumulation of the drug carrier within the tumor. nih.govjscimedcentral.com Other inflammatory mediators involved in the EPR effect, such as bradykinin and prostaglandins, can also be utilized to modulate its intensity. wikipedia.orgnih.gov

Overcoming Physical Barriers: The dense extracellular matrix and high interstitial fluid pressure within tumors can impede the penetration of nanocarriers from the blood vessels into the tumor mass. nih.gov Research is exploring strategies to overcome these barriers, such as the co-administration of enzymes that degrade components of the extracellular matrix or agents that reduce interstitial pressure.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 4 Epidoxorubicin

Correlations Between Structural Modifications and Cytotoxicity in Preclinical Models

The central structural modification distinguishing 4'-epidoxorubicin from doxorubicin (B1662922) is the epimerization of the 4'-hydroxyl group from an axial to an equatorial position. This change significantly impacts the molecule's physicochemical properties and its interactions with biological targets, leading to a different cytotoxicity and toxicity profile. nih.gov

In preclinical studies, 4'-epidoxorubicin often demonstrates a spectrum of antitumor activity similar to that of doxorubicin across various experimental tumors, including leukemias and mammary carcinomas. nih.gov However, in some models, such as Lewis lung carcinoma and MS-2 sarcoma, it has shown greater antitumor activity. nih.gov The modification at the 4' position influences cellular uptake and efflux. Studies in HeLa cells revealed that 4'-epidoxorubicin has faster cellular uptake and efflux rates compared to doxorubicin during short-term exposure. nih.gov This kinetic difference is linked to its higher cytotoxicity after a one-hour treatment, although the two drugs show equal cytotoxicity over a 24-hour period. nih.gov

The primary mechanisms of cytotoxicity for anthracyclines like 4'-epidoxorubicin include DNA intercalation and inhibition of topoisomerase II, leading to DNA strand breaks. ebi.ac.ukmedchemexpress.com The structural change in 4'-epidoxorubicin affects these interactions. It causes more protein-concealed single and double-strand DNA breaks than doxorubicin, despite having a lower potential for forming free radicals. nih.gov This suggests that the stereochemistry at the 4' position modulates the drug's ability to damage DNA, a key factor in its cytotoxic effect.

Furthermore, the modification contributes to a better therapeutic index, primarily due to reduced cardiotoxicity compared to doxorubicin at equimolar doses. nih.govnih.gov This is partly explained by different pharmacokinetic and metabolic pathways; 4'-epidoxorubicin exhibits more rapid plasma clearance and undergoes an additional glucuronidation pathway. nih.gov

Table 1: Comparative Cytotoxicity and Cellular Effects of 4'-Epidoxorubicin and Doxorubicin in Preclinical Models
Parameter4'-EpidoxorubicinDoxorubicinReference
Relative Cytotoxicity (1-hr exposure, HeLa cells)2.3 times more cytotoxicBaseline nih.gov
Relative Cytotoxicity (24-hr exposure, HeLa cells)Equally cytotoxicEqually cytotoxic nih.gov
Cellular Uptake/Efflux (Short-term)Faster ratesSlower rates nih.gov
DNA Strand BreaksHigher inductionLower induction nih.gov
Antitumor Activity (Lewis Lung Carcinoma)Greater activityBaseline activity nih.gov
Cardiotoxicity (Preclinical models)Less cardiotoxicMore cardiotoxic nih.govnih.gov

Influence of Stereochemistry on Biological Activity and Specificity

Stereochemistry plays a pivotal role in determining the biological activity of chiral molecules like 4'-epidoxorubicin. nih.govresearchgate.net The epimerization at the C-4' carbon of the daunosamine (B1196630) sugar is the sole structural difference between 4'-epidoxorubicin and doxorubicin, yet it is the primary driver of their distinct pharmacological profiles. nih.gov

The orientation of the 4'-hydroxyl group influences the molecule's polarity and its ability to form hydrogen bonds. This affects how the drug interacts with its primary targets: DNA and topoisomerase II. The altered stereochemistry is believed to change the geometry of the drug-DNA complex, which in turn affects the subsequent steps of topoisomerase II poisoning. While both drugs intercalate into DNA, the specific conformation of the sugar moiety in the DNA minor groove is different, which can influence the stability of the ternary complex formed by the drug, DNA, and the enzyme.

This stereochemical difference also has a significant impact on cellular pharmacology. The faster uptake and efflux of 4'-epidoxorubicin suggest that its interaction with membrane transport proteins may be stereoselective. nih.gov The different orientation of the hydroxyl group can lead to altered recognition by efflux pumps, such as P-glycoprotein, which are major contributors to multidrug resistance.

Moreover, the stereochemistry at the 4' position affects the drug's metabolism. 4'-epidoxorubicin is more extensively metabolized, including through a unique glucuronidation pathway, which contributes to its faster clearance and reduced accumulation in tissues like the heart, potentially explaining its lower cardiotoxicity. nih.gov The biological activity is therefore a composite result of target binding, cellular transport, and metabolic stability, all of which are influenced by the specific stereoisomerism at the 4' position. nih.gov

Computational Modeling and In Silico Approaches for SAR/SMR

Computational modeling provides powerful tools to investigate the SAR and SMR of drugs like 4'-epidoxorubicin at a molecular level. These in silico methods complement experimental data by offering insights into drug-target interactions, predicting the activity of new derivatives, and explaining observed biological phenomena.

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand (the drug) and a receptor (the biological target). worldscientific.com For 4'-epidoxorubicin, these targets are primarily the DNA double helix and the topoisomerase II enzyme.

Docking studies can predict the preferred binding orientation of 4'-epidoxorubicin when it intercalates into DNA. These models help visualize how the planar anthracycline ring stacks between DNA base pairs and how the daunosamine sugar fits into the minor groove. Computational analyses of doxorubicin, which are methodologically applicable to its epimer, have shown that the stability of the drug-DNA complex is maintained by a combination of π-π stacking interactions, hydrogen bonds, and electrostatic interactions. nih.govmdpi.com By comparing docking poses of 4'-epidoxorubicin and doxorubicin, researchers can analyze how the different stereochemistry of the 4'-OH group affects the hydrogen bonding network with DNA bases and the sugar-phosphate backbone, thereby influencing binding affinity and specificity.

Molecular dynamics simulations extend these static docking poses by simulating the movement of the drug-target complex over time. This provides insights into the stability of the interactions and the conformational changes that occur upon drug binding. MD simulations can reveal, for instance, how the epimeric configuration of 4'-epidoxorubicin might alter the flexibility of the DNA helix or the stability of the ternary topoisomerase II-DNA-drug complex, ultimately explaining differences in cytotoxic efficacy. nih.gov

Table 2: Application of Computational Modeling to Anthracycline Research
Computational MethodApplication for 4'-EpidoxorubicinKey InsightsReference
Molecular DockingPredicting binding mode with DNA and Topoisomerase IIIdentifies key interactions (H-bonds, π-π stacking) and differences in binding geometry due to 4'-OH stereochemistry. worldscientific.comresearchgate.net
Molecular Dynamics (MD)Simulating the stability and dynamics of the drug-target complexReveals conformational changes and the stability of interactions over time, explaining differences in complex lifetime and activity. nih.gov
QSARCorrelating molecular descriptors with cytotoxic activityDevelops mathematical models to predict the activity of new analogues and identifies key physicochemical properties for cytotoxicity. mdpi.com

QSAR is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comsips.org.in A QSAR model is developed by calculating various molecular descriptors (representing physicochemical properties like hydrophobicity, electronics, and sterics) for a set of molecules and then using statistical methods to correlate these descriptors with their experimentally measured activity. biorxiv.orgcresset-group.com

While specific QSAR studies focusing solely on 4'-epidoxorubicin are not extensively documented in the provided context, the principles are widely applied in anticancer drug design. nih.gov A QSAR model for anthracyclines could, for example, confirm the importance of the stereochemistry at the 4' position by assigning a specific descriptor value to this feature. The resulting equation could then be used to predict the cytotoxicity of novel, hypothetical analogues, thereby guiding the synthesis of more potent and selective anticancer agents. The interpretability of QSAR models also helps in understanding the mechanism of action by highlighting which molecular properties are most crucial for activity. mdpi.com

Preclinical Combination Therapy Research with 4 Epidoxorubicin

Synergistic Interactions with Chemotherapeutic Agents

The rationale for combining 4'-Epidoxorubicin with other cytotoxic drugs lies in the potential for synergistic cell kill through complementary mechanisms of action. Preclinical studies have explored its combination with alkylating agents, antimetabolites, and microtubule-targeting agents, often demonstrating enhanced antitumor effects compared to single-agent therapy.

Combinations with Alkylating Agents in Preclinical Models

Alkylating agents exert their cytotoxic effects by causing damage to DNA, a mechanism that can complement the topoisomerase II inhibition and DNA intercalation by 4'-Epidoxorubicin. Preclinical research has investigated combinations with agents like cisplatin and ifosfamide.

In a study utilizing 4T1 mouse breast cancer cells, the combination of epirubicin (B1671505) and the platinum-based agent cisplatin was evaluated. While the study's primary focus was on the enhancing effects of a third compound, Myrtucommulone-A, the results indicated that the combination of epirubicin and cisplatin robustly induced cytotoxicity and significantly inhibited cell migration compared to either agent used alone nih.gov. This suggests a cooperative interaction between the two chemotherapeutic agents in this preclinical model. The combination affected the expression of numerous genes involved in both the intrinsic and extrinsic pathways of apoptosis, leading to more effective apoptotic signaling nih.gov.

While many studies on combinations with ifosfamide and cyclophosphamide have been conducted in clinical settings, the preclinical data underscores the potential for synergy. The combination of an anthracycline like epirubicin with an alkylating agent such as ifosfamide has been a standard approach in treating sarcomas, with the preclinical rationale being the distinct but complementary mechanisms of DNA damage nih.govnih.gov.

Preclinical Studies of 4'-Epidoxorubicin with Alkylating Agents

Alkylating AgentCancer ModelKey FindingsReference
Cisplatin4T1 Mouse Breast Cancer CellsCombination robustly induced cytotoxicity and significantly inhibited cell migration. Modulated expression of genes in both intrinsic and extrinsic apoptotic pathways. nih.gov

Combinations with Antimetabolites in Preclinical Models

Antimetabolites interfere with the synthesis of nucleic acids, thereby inhibiting DNA replication and cell division. Combining these agents with 4'-Epidoxorubicin can lead to enhanced cytotoxicity through a multi-pronged attack on cancer cell proliferation.

A significant synergistic interaction has been demonstrated between 4'-Epidoxorubicin (EPI) and gemcitabine (GEM) in human bladder cancer cell lines (HT1376 and MCR) in vitro. This synergy, however, was found to be highly schedule-dependent. Simultaneous exposure to both drugs or a sequence of gemcitabine followed by epirubicin resulted in an antagonistic effect. In contrast, a sequence of epirubicin followed by gemcitabine (EPI→GEM) produced a synergistic cytotoxic interaction. This synergistic effect was attributed to a substantial increase in DNA-damaged cells, from 10-20% with single-drug exposure to 40-60% after the sequential EPI→GEM treatment nih.govnih.gov.

The combination of 4'-Epidoxorubicin with 5-fluorouracil (5-FU) has also been a cornerstone of various clinical regimens, particularly for breast and gastric cancers. Preclinical models have supported this combination, showing that the two agents can act synergistically. For instance, in vitro studies on human breast cancer cell lines (MCF-7) have demonstrated that the combination of doxorubicin (B1662922) (a close analogue of epirubicin) and 5-FU resulted in a synergistic cytotoxic effect nih.gov. This synergy is believed to result from the complementary mechanisms of inhibiting DNA synthesis (5-FU) and disrupting DNA structure and function (epirubicin).

Furthermore, research into novel drug delivery systems has explored the conjugation of epirubicin with methotrexate. This approach combines the targeting ability of methotrexate for folate receptor-overexpressing tumor cells with the potent cytotoxicity of epirubicin nih.gov. While this study focused on a conjugate molecule, it underscores the preclinical interest in combining the mechanisms of these two distinct classes of antineoplastic drugs.

Preclinical Studies of 4'-Epidoxorubicin with Antimetabolites

AntimetaboliteCancer ModelKey FindingsReference
GemcitabineHuman Bladder Cancer Cells (HT1376, MCR)Highly schedule-dependent synergy; Epirubicin followed by Gemcitabine (EPI→GEM) was synergistic, while other sequences were antagonistic. Synergy correlated with increased DNA damage. nih.govnih.gov
5-Fluorouracil (with Doxorubicin analogue)Human Breast Cancer Cells (MCF-7)Demonstrated synergistic cytotoxic effects in vitro. nih.gov
MethotrexateHuman Cancer Cell Lines (LoVo, MCF-7, etc.)Investigated as a conjugate with epirubicin to combine targeting and cytotoxicity. nih.gov

Combinations with Microtubule-Targeting Agents in Preclinical Models

Microtubule-targeting agents, such as taxanes (paclitaxel, docetaxel) and vinca alkaloids (vincristine, vinorelbine), disrupt mitosis and intracellular transport, leading to cell cycle arrest and apoptosis. Preclinical studies have shown that combining these agents with 4'-Epidoxorubicin can result in synergistic antitumor activity.

The combination of docetaxel and doxorubicin, an analogue of 4'-Epidoxorubicin, has shown synergistic effects in preclinical models of breast cancer. An in vivo study using a 4T1 breast cancer cell line in a mouse model demonstrated that a co-loaded delivery system of docetaxel and doxorubicin resulted in a synergistic antitumor effect tandfonline.com. Similarly, in vitro studies have shown that combining paclitaxel with doxorubicin is highly effective and partly synergistic in human breast cancer cell lines, with the synergy being more pronounced at higher cell kill fractions nih.gov.

The combination of 4'-Epidoxorubicin with the vinca alkaloid vinorelbine has also been explored. While much of the data comes from clinical trials, the preclinical rationale is based on the non-overlapping mechanisms of action and different toxicity profiles. In vitro studies have been conducted to support clinical trials, confirming the absence of pharmacokinetic interactions that would hinder the combination's efficacy nih.gov. The development of vinorelbine-resistant breast cancer cell lines has also provided models to study cross-resistance, finding that these cells often gain multidrug resistance to other agents, including doxorubicin, highlighting the complex interplay between these drugs at a cellular level aacrjournals.org.

Preclinical Studies of 4'-Epidoxorubicin with Microtubule-Targeting Agents

AgentCancer ModelKey FindingsReference
Docetaxel (with Doxorubicin analogue)4T1 Mouse Breast Cancer ModelCo-delivery of drugs resulted in a synergistic antitumor effect. tandfonline.com
Paclitaxel (with Doxorubicin analogue)Human Breast Cancer Cell LinesCombination was highly effective and partly synergistic in vitro, especially at higher fractions affected. nih.gov
VinorelbineBreast Cancer Cell LinesPreclinical in vitro studies supported clinical trials by confirming a lack of negative pharmacokinetic interactions. nih.gov

Synergistic Interactions with Targeted Therapies

The advent of targeted therapies has opened new avenues for combination strategies. By combining 4'-Epidoxorubicin with agents that inhibit specific molecular pathways crucial for cancer cell survival and proliferation, researchers aim to achieve greater efficacy and overcome resistance mechanisms.

Combinations with Kinase Inhibitors in Preclinical Models

Kinase inhibitors target specific enzymes involved in cell signaling pathways that are often dysregulated in cancer. Preclinical evidence suggests that combining these inhibitors with 4'-Epidoxorubicin can lead to synergistic antitumor effects.

Lapatinib , a dual tyrosine kinase inhibitor targeting EGFR and HER2, has shown synergistic activity with anthracyclines in preclinical models. In HER2-overexpressing breast cancer cell lines, lapatinib demonstrated synergy when combined with chemotherapy nih.gov. This provides a rationale for its use with agents like 4'-Epidoxorubicin in HER2-positive cancers.

The multi-kinase inhibitor Sorafenib , which targets Raf kinase and VEGFR, has also been evaluated in combination with doxorubicin, a close analogue of 4'-Epidoxorubicin. Preclinical studies indicated that Sorafenib was tolerated and inhibited tumor growth when combined with doxorubicin, providing the basis for subsequent clinical trials nih.gov. Sorafenib is thought to enhance the effects of chemotherapy by down-regulating DNA repair proteins and inhibiting angiogenesis nih.gov. However, some preclinical studies have shown antagonistic effects between certain kinase inhibitors and anthracyclines. For example, the JAK2 inhibitor pacritinib exhibited an antagonistic effect when combined with doxorubicin in a panel of renal cell carcinoma cell lines tandfonline.com.

Combinations with EGFR inhibitors like gefitinib and erlotinib have also been explored. A phase I clinical study evaluated the combination of gefitinib with weekly epirubicin in metastatic breast cancer, establishing a recommended dose for further studies based on tolerability nih.gov. Preclinical research has shown that erlotinib can synergize with other agents by potentiating their intracellular accumulation, a mechanism that could potentially apply to its combination with 4'-Epidoxorubicin nih.gov.

Preclinical Studies of 4'-Epidoxorubicin with Kinase Inhibitors

Kinase InhibitorCancer ModelKey FindingsReference
Lapatinib (EGFR/HER2 inhibitor)HER2+ Breast Cancer Cell LinesDemonstrated synergistic activity with chemotherapy. nih.gov
Sorafenib (Multi-kinase inhibitor)Preclinical Tumor Models (with Doxorubicin)Inhibited tumor growth and was well-tolerated in combination. nih.gov
Pacritinib (JAK2 inhibitor)Renal Cell Carcinoma Cell Lines (with Doxorubicin)Showed an antagonistic effect. tandfonline.com
Gefitinib (EGFR inhibitor)Metastatic Breast Cancer (Clinical Phase I)Established a recommended phase II dose for the combination with epirubicin. nih.gov
Erlotinib (EGFR inhibitor)Acute Myeloid Leukemia CellsDemonstrated synergy with other agents by increasing their intracellular accumulation. nih.gov

Combinations with PARP Inhibitors in Preclinical Models

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted agents that block a key enzyme involved in DNA single-strand break repair. In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality. Given that 4'-Epidoxorubicin is a DNA-damaging agent, combining it with a PARP inhibitor presents a strong therapeutic rationale.

Preclinical studies have consistently demonstrated synergistic efficacy when PARP inhibitors are combined with DNA-damaging agents. The PARP inhibitor olaparib has been shown to potentiate the effect of doxorubicin in osteosarcoma cell lines and in vivo models nih.gov. This combination led to significantly inhibited cell proliferation and induced apoptosis more effectively than either drug alone nih.gov. The mechanism involves olaparib preventing the repair of DNA damage induced by the anthracycline, leading to an accumulation of lethal double-strand breaks. In vitro studies in pediatric solid tumor cell lines also showed that the addition of olaparib to DNA damaging agents, including doxorubicin, resulted in additive to synergistic interactions nih.gov.

Similarly, the potent PARP inhibitor talazoparib has demonstrated synergy with the DNA-damaging agent temozolomide in preclinical pediatric cancer models nih.gov. In vitro, talazoparib significantly potentiated the toxicity of temozolomide nih.gov. The underlying principle is that PARP inhibition sensitizes cancer cells to the effects of agents that cause DNA lesions. This mechanism is expected to apply to the combination of PARP inhibitors and 4'-Epidoxorubicin. Indeed, preclinical studies have shown that PARP inhibitors can synergize with various chemotherapy agents, including anthracyclines, by enhancing DNA damage and promoting apoptosis aacrjournals.orgnih.gov.

Preclinical Studies of 4'-Epidoxorubicin Analogues with PARP Inhibitors

PARP InhibitorDNA-Damaging AgentCancer ModelKey FindingsReference
OlaparibDoxorubicinOsteosarcoma Cells (in vitro & in vivo)Significant synergistic anti-tumor effect; increased apoptosis and proliferation inhibition. nih.gov
OlaparibDoxorubicinPediatric Solid Tumor Cell LinesResulted in additive to synergistic interactions. nih.gov
TalazoparibTemozolomidePediatric Cancer Cell Lines & XenograftsIn vitro potentiation of toxicity; in vivo synergy against Ewing sarcoma xenografts. nih.gov
TalazoparibGuadecitabine (DNMTi)Breast and Ovarian Cancer Cells & XenograftsSynergized to enhance PARPi efficacy irrespective of BRCA status by increasing ROS and PARP trapping. aacrjournals.org

Combinations with Apoptosis Inducers in Preclinical Models

The therapeutic efficacy of 4'-Epidoxorubicin can be significantly enhanced by combining it with agents that induce or sensitize cancer cells to apoptosis, the process of programmed cell death. Preclinical research has explored various combinations aimed at overcoming intrinsic or acquired resistance to chemotherapy by targeting key apoptosis regulatory pathways.

One major area of investigation involves targeting the B-cell lymphoma 2 (Bcl-2) family of proteins. Anti-apoptotic proteins like Bcl-2 are often overexpressed in cancer cells, preventing them from undergoing apoptosis and thereby contributing to chemoresistance. nih.gov Preclinical studies have shown that inhibiting these pro-survival proteins can restore the apoptotic signaling pathway, rendering cancer cells more susceptible to the cytotoxic effects of 4'-Epidoxorubicin. In a study utilizing the PC-3 androgen-independent prostate cancer cell line, combination treatment with a Bcl-2 antisense oligonucleotide (G3139) and epirubicin led to a marked down-regulation of Bcl-2 mRNA and protein. nih.gov This combination sensitized the cancer cells to chemotherapy, resulting in a statistically significant increase in the fraction of apoptotic cells compared to treatment with either agent alone. nih.gov

Another promising strategy involves the combination of 4'-Epidoxorubicin with Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). TRAIL is a cytokine that can selectively induce apoptosis in cancer cells while sparing most normal cells. nih.gov However, many tumor cells exhibit resistance to TRAIL-mediated killing. nih.gov Research has shown that conventional chemotherapeutic agents, including anthracyclines closely related to 4'-Epidoxorubicin like doxorubicin, can sensitize cancer cells to TRAIL. These agents can upregulate the expression of TRAIL death receptors (DR4 and DR5) on the tumor cell surface. mdpi.com For instance, studies in soft tissue sarcoma (STS) xenograft models demonstrated that the sequential administration of doxorubicin followed by TRAIL resulted in potent inhibition of both local and metastatic tumor growth, an effect not seen with either agent alone. mdpi.com This combination significantly increased apoptosis and the expression of DR4 and DR5 in the tumors. mdpi.com While this research used doxorubicin, the mechanistic similarities suggest a strong potential for 4'-Epidoxorubicin to achieve similar synergistic effects with TRAIL.

The intrinsic apoptotic pathway, which is regulated by the interplay of Bcl-2 family proteins at the mitochondrial level, is a key target for these combination strategies. cancernetwork.comresearchgate.net 4'-Epidoxorubicin itself can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. cancernetwork.com Combining it with a Bcl-2 inhibitor directly targets the intrinsic pathway, lowering the threshold for apoptosis induction. nih.gov Similarly, by upregulating death receptors, 4'-Epidoxorubicin can amplify the signal from the extrinsic pathway initiated by agents like TRAIL, leading to a more robust apoptotic response.

Table 1: Preclinical Studies of 4'-Epidoxorubicin in Combination with Apoptosis Inducers This table is interactive. Users can sort columns by clicking on the headers.

Combination Agent Cancer Model Key Findings Reference
Bcl-2 Antisense Oligonucleotide (G3139) PC-3 Human Prostate Cancer Cells Sensitized cells to epirubicin; marked down-regulation of Bcl-2 mRNA and protein; significantly higher fraction of apoptotic cells compared to monotherapy. nih.gov
TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) Soft Tissue Sarcoma (STS) Xenografts (Doxorubicin as surrogate) Combination resulted in superior growth inhibition and apoptosis; increased expression of TRAIL receptors DR4 and DR5 on tumor cells. mdpi.com

Combinations with Radiation in Preclinical Models

Combining 4'-Epidoxorubicin with radiation therapy is a strategy designed to achieve synergistic antitumor effects by exploiting the distinct but complementary mechanisms of action of each modality. Preclinical studies have provided a strong rationale for this approach, demonstrating that 4'-Epidoxorubicin can act as a radiosensitizer, enhancing the cell-killing effects of radiation.

The synergistic activity of 4'-epi-doxorubicin and irradiation was observed in in vitro studies using V-79 hamster lung cells. nih.gov This foundational research indicated a greater-than-additive effect when the two treatments were combined, suggesting a cooperative interaction at the cellular level.

More recent and mechanistic studies have explored this combination in specific cancer types. In preclinical models of hepatocellular carcinoma (HCC), 4'-Epidoxorubicin was shown to enhance the anti-cancer effects of radioactive 125I seeds, a form of brachytherapy. nih.gov The combination treatment resulted in a significantly higher rate of apoptosis in HCC cells compared to either 4'-Epidoxorubicin or 125I radiation alone. nih.gov Furthermore, the combined therapy was more effective at inhibiting cancer cell proliferation, migration, and invasion. nih.gov The underlying mechanism for this radiosensitization was identified as the downregulation of the JAK/STAT1 signaling pathway. nih.gov

The ability of anthracyclines to enhance radiation damage is linked to several cellular processes. These drugs can inhibit the repair of radiation-induced DNA damage, particularly double-strand breaks, which are the most lethal form of DNA damage. By intercalating into DNA and inhibiting topoisomerase II, 4'-Epidoxorubicin can create a cellular environment where radiation damage is more difficult to repair, leading to increased cell death.

The timing and sequencing of drug administration and radiation exposure are critical factors that can influence the efficacy of the combination. Preclinical research, often utilizing both in vitro cell lines and in vivo animal models, is essential for optimizing these parameters to maximize the therapeutic ratio—enhancing tumor kill while minimizing damage to surrounding healthy tissues. Studies using related compounds like doxorubicin in liposomal formulations have also shown significant radiosensitizing effects in lung cancer models, further supporting the potential of this class of drugs in combined modality therapy. nih.gov

Table 2: Preclinical Studies of 4'-Epidoxorubicin in Combination with Radiation This table is interactive. Users can sort columns by clicking on the headers.

Radiation Source Cancer Model Key Findings Mechanism of Action Reference
External Beam Radiation V-79 Hamster Lung Cells Demonstrated synergistic cytotoxic activity in vitro. Not specified. nih.gov
Radioactive 125I Seeds Hepatocellular Carcinoma (HCC) Cells (in vitro) and Xenografts (in vivo) Promoted 125I-induced anti-cancer effects, including increased apoptosis and inhibition of proliferation, migration, and invasion. Downregulation of the JAK/STAT1 signaling pathway. nih.gov

Immunomodulatory Effects and Combinations with Immunotherapy in Preclinical Models

Beyond its direct cytotoxic effects on tumor cells, 4'-Epidoxorubicin possesses significant immunomodulatory properties that can be harnessed in combination with immunotherapy. Preclinical research has revealed that certain chemotherapeutic agents, including anthracyclines, can induce a form of cancer cell death known as immunogenic cell death (ICD). frontiersin.org ICD stimulates an adaptive immune response against the tumor, effectively turning the dying cancer cells into an in situ vaccine. This effect provides a strong rationale for combining 4'-Epidoxorubicin with immune checkpoint inhibitors (ICIs), which work by releasing the "brakes" on the immune system.

A key preclinical study investigated the combination of locally injected 4'-Epidoxorubicin, delivered via a sustained-release hydrogel, with systemic anti-programmed death-ligand 1 (PD-L1) therapy. frontiersin.org This research was conducted in mouse models of A549 lung cancer and 4T1 breast cancer. The local, sustained release of 4'-Epidoxorubicin not only caused direct tumor cell apoptosis but also modulated the tumor microenvironment (TME). frontiersin.orgtandfonline.com On day 4 after the local injection, there was an upregulation of PD-L1 expression in distant, untreated (abscopal) tumors. tandfonline.com The subsequent administration of an anti-PD-L1 antibody led to a significant reduction in PD-L1 expression on bilateral tumors and a decrease in the proportion of exhausted (PD-1+) CD8+ T-cells in both the tumor and circulating blood. tandfonline.com This combination resulted in enhanced antitumor effects, including the reduction of abscopal tumors, demonstrating a potent systemic immune response. tandfonline.com

The immunomodulatory effects of 4'-Epidoxorubicin also extend to its influence on various immune cell populations within the TME. In in vitro co-culture systems, 4'-Epidoxorubicin has been shown to alter the phenotype of macrophages in the presence of tumor cells. mdpi.com Specifically, while co-culture with breast cancer cells increased the expression of the M2 macrophage marker CD206 (associated with an immunosuppressive phenotype), treatment with 4'-Epidoxorubicin reduced this expression. mdpi.com This suggests that 4'-Epidoxorubicin can counteract the immunosuppressive signaling from tumor cells, potentially shifting the macrophage balance towards a more anti-tumor (M1) phenotype.

These preclinical findings highlight the dual role of 4'-Epidoxorubicin: a direct cytotoxic agent and an immune modulator. By inducing ICD and favorably altering the TME, 4'-Epidoxorubicin can prime the tumor for a more effective response to immunotherapies like anti-PD-L1/PD-1, creating a powerful therapeutic synergy.

Table 3: Preclinical Studies of 4'-Epidoxorubicin in Combination with Immunotherapy This table is interactive. Users can sort columns by clicking on the headers.

Combination Agent Cancer Model Key Immunomodulatory Effects Outcome Reference
Anti-PD-L1 Antibody A549 Lung Cancer & 4T1 Breast Cancer Mouse Models Induced immunogenic cell death; upregulated PD-L1 in abscopal tumors; decreased PD-1+ CD8+ T-cells after anti-PD-L1 treatment. Enhanced antitumor activity; reduction of abscopal tumors. frontiersin.orgtandfonline.com
N/A (Monotherapy effect on immune cells) Macrophage/Tumor Cell Co-cultures (MDA-MB-231 Breast Cancer) Reduced the tumor-induced expression of the M2 macrophage marker CD206. Counteracted immunosuppressive signaling from tumor cells. mdpi.com

Biotransformation and Metabolite Research Preclinical Focus

Enzymatic Biotransformation Pathways (e.g., Carbonyl Reductases) of 4'-Epidoxorubicin

The biotransformation of 4'-Epidoxorubicin is a multifaceted process involving several enzymatic pathways. The primary routes of metabolism are the reduction of the C-13 keto group and the conjugation of the parent drug and its metabolites.

Carbonyl Reduction: A principal metabolic pathway for 4'-Epidoxorubicin is the enzymatic reduction of the side-chain carbonyl group at position C-13, leading to the formation of the alcohol metabolite, 13-hydroxyepirubicin, commonly known as epirubicinol. This reaction is predominantly catalyzed by cytosolic NAD(P)H-dependent enzymes belonging to the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies. Within these superfamilies, Carbonyl Reductase 1 (CBR1) has been identified as a key enzyme in the metabolism of the closely related anthracycline, doxorubicin (B1662922), and is strongly implicated in the biotransformation of 4'-Epidoxorubicin.

Glucuronidation: A significant metabolic distinction between 4'-Epidoxorubicin and doxorubicin is the former's susceptibility to glucuronidation. This phase II metabolic reaction involves the covalent addition of a glucuronic acid moiety to the drug molecule, a process catalyzed by UDP-glucuronosyltransferases (UGTs). Both 4'-Epidoxorubicin and its primary metabolite, epirubicinol, can undergo glucuronidation, forming their respective glucuronide conjugates. nih.gov This additional metabolic pathway for 4'-Epidoxorubicin contributes to its more rapid elimination from the body compared to doxorubicin. nih.gov

Aglycone Formation: Another biotransformation pathway involves the reductive cleavage of the glycosidic bond, which separates the daunosamine (B1196630) sugar moiety from the tetracyclic ring structure. This results in the formation of aglycones, which are devoid of the sugar component.

Identification and Characterization of Preclinical Metabolites

Preclinical studies in various animal models and in vitro systems have led to the identification and characterization of several metabolites of 4'-Epidoxorubicin.

The primary metabolites identified in preclinical settings include:

Epirubicinol (13-hydroxyepirubicin): This is the major metabolite formed through the reduction of the C-13 ketone group. nih.gov

4'-O-β-D-glucuronyl-4'-epidoxorubicin: A glucuronide conjugate of the parent drug. nih.gov

4'-O-β-D-glucuronyl-13-dihydro-4'-epidoxorubicin: A glucuronide conjugate of epirubicinol. nih.gov

Aglycones: Metabolites lacking the daunosamine sugar, such as 7-deoxy adriamycinone and adriamycinone, have also been detected in smaller quantities. nih.gov

MetaboliteMetabolic PathwayEnzymes Involved (Putative)
EpirubicinolCarbonyl ReductionCarbonyl Reductases (e.g., CBR1), Aldo-Keto Reductases
4'-O-β-D-glucuronyl-4'-epidoxorubicinGlucuronidationUDP-glucuronosyltransferases (UGTs)
4'-O-β-D-glucuronyl-13-dihydro-4'-epidoxorubicinGlucuronidation of EpirubicinolUDP-glucuronosyltransferases (UGTs)
AglyconesReductive Glycosidic CleavageReductases

Metabolite Activity and Contribution to Overall Biological Effect in Preclinical Systems

Epirubicinol: Studies on the analogous metabolite of doxorubicin, doxorubicinol, have shown that it possesses significantly reduced cytotoxic activity compared to the parent compound. This is attributed to its lower affinity for DNA, a primary target for anthracycline anticancer activity. It is therefore inferred that epirubicinol also exhibits lower antiproliferative activity than 4'-Epidoxorubicin. For instance, in vitro studies on doxorubicin's metabolites have demonstrated that they are less toxic to cardiac cells than the parent drug. nih.gov

Glucuronides: The glucuronide conjugates of 4'-Epidoxorubicin and epirubicinol are generally considered to be pharmacologically inactive detoxification products. The process of glucuronidation increases the water solubility of the compounds, facilitating their excretion from the body and thereby reducing their systemic exposure and potential for toxicity.

Aglycones: The aglycone metabolites are also considered to be inactive and are products of metabolic detoxification pathways.

MetaboliteAnticipated Biological Activity in Preclinical SystemsContribution to Overall Effect
EpirubicinolReduced cytotoxic and antiproliferative activity compared to parent drug.May contribute to a modified toxicity profile.
Glucuronide ConjugatesGenerally considered inactive detoxification products.Facilitate elimination and reduce systemic exposure.
AglyconesConsidered inactive.Detoxification products.

Interactions with Drug-Metabolizing Enzymes

The potential for 4'-Epidoxorubicin to interact with drug-metabolizing enzymes, either as an inhibitor or an inducer, is an important aspect of its preclinical evaluation.

Induction of Cytochrome P450 Enzymes: Preclinical studies on doxorubicin have shown that it can induce the expression of several cytochrome P450 (CYP) enzymes in cardiac cells, including CYP1A1, CYP1A2, CYP1B1, CYP2B2, CYP2E1, and CYP2J3. criver.com Given the structural similarity, it is plausible that 4'-Epidoxorubicin may also possess the ability to induce these enzymes. Such induction could potentially alter the metabolism of co-administered drugs that are substrates for these CYPs.

Inhibition of Cytochrome P450 Enzymes: There is limited direct preclinical evidence available specifically detailing the inhibitory effects of 4'-Epidoxorubicin on various CYP isoforms. However, the potential for drug-drug interactions through inhibition of these enzymes is a standard consideration in preclinical drug development.

Interaction with UGTs: As 4'-Epidoxorubicin is a substrate for UGT enzymes, there is a potential for interaction with other drugs that are also metabolized by this pathway. This could involve competitive inhibition of the enzymes. Furthermore, some drugs are known to induce UGT expression, which could potentially increase the clearance of 4'-Epidoxorubicin.

A comprehensive preclinical evaluation of the inductive and inhibitory potential of 4'-Epidoxorubicin across a panel of relevant drug-metabolizing enzymes is necessary to fully characterize its drug-drug interaction profile.

Future Research Directions and Unexplored Avenues for 4 Epidoxorubicin

Application of Advanced Omics Technologies (Genomics, Proteomics, Metabolomics)

The integration of 'omics' technologies provides a powerful, multi-faceted approach to understanding the complex molecular interactions that govern a tumor's response to 4'-Epidoxorubicin. crownbio.com By analyzing the comprehensive layers of biological data from the genome, proteome, and metabolome, researchers can uncover new therapeutic targets and predictive biomarkers. crownbio.com

Genomics: Genomic analysis of preclinical models can identify gene expression signatures and mutations associated with sensitivity or resistance to 4'-Epidoxorubicin. For example, whole-genome expression analysis in epirubicin-resistant breast cancer cell lines has identified a module of consistently upregulated and downregulated genes, pointing to potential drivers of resistance. researchgate.net Future genomic studies could focus on identifying specific genetic events, such as mutations or fusions, that confer sensitivity, thereby enabling the selection of more relevant preclinical models for further investigation. crownbio.com

Proteomics: Proteomics allows for the large-scale study of proteins, providing insights into the functional state of a cell. nih.gov In the context of 4'-Epidoxorubicin, proteomics can be used to map signaling pathways that are altered upon drug treatment and to identify proteins involved in resistance. For instance, label-free quantification proteomics can decipher the molecular mechanisms of synergy when 4'-Epidoxorubicin is combined with other agents. mdpi.com Future studies could employ proteomic analysis to investigate post-translational modifications and protein-protein interaction networks that are perturbed by the drug, offering a deeper understanding of its mechanism of action. agilent.com

Metabolomics: Metabolomics, the study of small molecule metabolites, can reveal the biochemical effects of 4'-Epidoxorubicin and identify metabolic pathways that are crucial for cancer cell survival and drug resistance. nih.gov By analyzing the metabolome of treated and untreated cancer cells, researchers can identify metabolic vulnerabilities that could be exploited in combination therapies. mdpi.com Future research could utilize metabolomic profiling to discover biomarkers of drug response and to understand how metabolic reprogramming contributes to acquired resistance in preclinical models.

Table 1: Examples of Omics-Based Findings in Anthracycline Research

Omics Technology Research Focus Key Findings in Preclinical Models Potential Future Direction for 4'-Epidoxorubicin
Genomics Identifying resistance drivers A common set of 61 consistently regulated genes (26 upregulated, 35 downregulated) was identified across four epirubicin-resistant breast cancer cell lines. researchgate.net In-depth functional analysis of these identified genes to validate their role in 4'-Epidoxorubicin resistance.
Proteomics Elucidating synergistic mechanisms Proteomic analysis of breast cancer cells treated with Doxorubicin (B1662922) and a natural product (propolis) revealed upregulation of apoptosis-related proteins like catalase and HTRA2/Omi. mdpi.com Application of similar proteomic approaches to identify synergistic partners for 4'-Epidoxorubicin and delineate the underlying molecular pathways.
Metabolomics Investigating drug synergy and mechanism Metabolomics-driven analysis identified prenylated stilbenes as key anticancer metabolites in a natural product that showed synergy with Doxorubicin. mdpi.com Profiling the metabolic changes induced by 4'-Epidoxorubicin in sensitive vs. resistant preclinical models to identify targetable metabolic dependencies.

High-Throughput Screening for Novel Modulators of 4'-Epidoxorubicin Activity

High-throughput screening (HTS) is a powerful methodology for discovering novel small molecules or genetic modulators that can enhance the efficacy of 4'-Epidoxorubicin or reverse resistance. nih.govstanford.edu By screening large and diverse compound libraries, HTS can identify agents that act synergistically with 4'-Epidoxorubicin, potentially allowing for lower, less toxic doses.

Future HTS campaigns could focus on:

Identifying Synergistic Compounds: Screening libraries of approved drugs and novel chemical entities to find compounds that enhance the tumor-killing effects of 4'-Epidoxorubicin. This could lead to the discovery of unexpected drug combinations with improved therapeutic indices.

Reversing Drug Resistance: Utilizing 4'-Epidoxorubicin-resistant cell lines in HTS assays to identify compounds that resensitize resistant cells to the drug. This approach could uncover molecules that inhibit specific resistance mechanisms, such as drug efflux pumps or altered signaling pathways.

Targeting Specific Pathways: Employing genetically defined preclinical models (e.g., cell lines with specific mutations) in HTS to find modulators that are effective in a particular molecular context. This aligns with the goals of precision medicine, aiming to tailor combination therapies to the genetic makeup of a tumor. big.ac.cn

Table 2: High-Throughput Screening Strategies for 4'-Epidoxorubicin

Screening Goal Model System Type of Library Potential Outcome
Identify Synergistic Agents Panels of cancer cell lines from various tumor types Approved drugs, natural products, diverse chemical compounds Novel combination therapies with enhanced efficacy.
Reverse Acquired Resistance 4'-Epidoxorubicin-resistant cancer cell lines Small molecule inhibitors targeting known resistance pathways (e.g., efflux pumps, DNA repair) Compounds that can be co-administered to overcome drug resistance.
Discover Context-Specific Modulators Isogenic cell lines (differing by a single gene) Targeted libraries (e.g., kinase inhibitors) Identification of patient subgroups most likely to benefit from a specific combination therapy.

Development of Predictive Preclinical Models for Response and Resistance

The development and use of more clinically relevant preclinical models are crucial for accurately predicting patient response and for studying the evolution of resistance to 4'-Epidoxorubicin. crownbio.com While traditional cell line-derived xenografts have been useful, more advanced models are needed to capture the complexity of human tumors.

Patient-Derived Xenografts (PDX): PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, better retain the histopathology and genetic features of the original tumor. crownbio.com Large, well-characterized panels of PDX models can be used to test the efficacy of 4'-Epidoxorubicin across a range of tumor subtypes and to identify genetic signatures of response. crownbio.com

Organoids and 3D Cultures: Tumor organoids and other 3D culture systems can recreate the complex three-dimensional architecture and cell-cell interactions of a tumor in vitro. mdpi.comresearchgate.net These models are more predictive of in vivo drug response than traditional 2D cell cultures and are suitable for higher-throughput screening of 4'-Epidoxorubicin in combination with other drugs. crownbio.comresearchgate.net

Models of Acquired Resistance: Developing models of acquired resistance is essential for understanding how tumors evade therapy. This can be achieved by chronically treating sensitive preclinical models, such as PDX or cell lines, with 4'-Epidoxorubicin until resistance emerges. crownbio.commdpi.com Subsequent molecular analysis of these resistant models can reveal the genetic and signaling pathway alterations responsible for the resistance phenotype. crownbio.commdpi.com

Table 3: Advanced Preclinical Models for 4'-Epidoxorubicin Research

Model Type Key Advantages Application in 4'-Epidoxorubicin Research
Patient-Derived Xenografts (PDX) Retain genetic and histological features of the original patient tumor. crownbio.com Correlating drug response with specific tumor genetic features to identify predictive biomarkers. crownbio.com
Tumor Organoids / 3D Spheroids Better mimic the in vivo tumor microenvironment and cell interactions. mdpi.comresearchgate.net Medium-to-high throughput screening for synergistic drug combinations. crownbio.com
Acquired Resistance Models Allow for the study of molecular mechanisms that develop during treatment. crownbio.commdpi.com Identifying the genetic or epigenetic changes that drive resistance to 4'-Epidoxorubicin and testing strategies to overcome it. mdpi.com
Deep Learning / AI Models Can integrate preclinical data (e.g., cell line genomics) to predict clinical response. oup.comoup.com Developing algorithms (Drug Response Predictors) based on gene expression to predict which tumors will be sensitive to 4'-Epidoxorubicin. nih.govallarity.com

Emerging Therapeutic Strategies and Translational Research Opportunities (Strictly Preclinical)

Translational research aims to bridge the gap between basic scientific discoveries and their clinical application. nih.govnovartis.comresearchgate.net For 4'-Epidoxorubicin, several preclinical strategies are being explored to enhance its therapeutic potential.

Novel Drug Delivery Systems: Advanced nanocarriers, such as liposomes and polymeric nanoparticles, are being developed to improve the targeted delivery of anthracyclines like 4'-Epidoxorubicin. mdpi.commdpi.com These systems aim to increase drug concentration at the tumor site while reducing exposure to healthy tissues, thereby enhancing efficacy and minimizing toxicity. mdpi.com For example, hydrogel-based carriers are being investigated to create a sustained-release local injection, extending the exposure of tumor cells to the drug. nih.gov

Combination with Immunotherapies: Preclinical studies are exploring the combination of chemotherapy, including anthracyclines, with immunotherapy. Some chemotherapeutic agents can induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response. nih.gov Combining 4'-Epidoxorubicin with immune checkpoint inhibitors, for instance, could potentially turn a "cold" (non-immunogenic) tumor into a "hot" one, making it more susceptible to immune attack. nih.gov

Modulation of the Tumor Microenvironment (TME): The TME plays a significant role in drug resistance. nih.gov Preclinical strategies are being developed to remodel the TME to be more favorable for chemotherapy. This could involve targeting immunosuppressive cells or altering the extracellular matrix to improve drug penetration. nih.gov

Table 4: Preclinical Translational Strategies for 4'-Epidoxorubicin

Strategy Preclinical Approach Rationale / Goal
Advanced Drug Delivery Encapsulation in nanocarriers like liposomes or hydrogels. mdpi.comnih.gov To improve tumor targeting, increase local drug concentration, and reduce systemic toxicity. mdpi.comnih.gov
Immunotherapy Combinations Co-administration with immune checkpoint inhibitors (e.g., anti-PD-L1). nih.gov To leverage the immunogenic cell death induced by 4'-Epidoxorubicin to trigger a robust anti-tumor immune response. nih.gov
Overcoming Resistance Mechanisms Co-treatment with small molecule inhibitors of specific resistance pathways (e.g., histone modifications). researchgate.net To resensitize resistant tumors and prolong the therapeutic benefit of 4'-Epidoxorubicin.
Targeted Therapy Combinations Combining with inhibitors of parallel signaling pathways (e.g., PI3K/AKT/mTOR). nih.gov To block escape pathways that cancer cells use to survive when the primary target of 4'-Epidoxorubicin is inhibited.

Q & A

Q. What protocols validate glucuronide conjugates in patient samples?

  • Answer : Metabolites are isolated via reverse-phase gravitation column chromatography , followed by enzymatic hydrolysis (β-glucuronidase) and NMR spectroscopy to confirm C4’-OH glucuronide linkage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.